Dclk1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22N6O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C23H22N6O5/c1-28-16-7-5-4-6-14(16)22(33)29(2)17-12-24-23(27-21(17)28)26-15-9-8-13(10-18(15)34-3)25-19(30)11-20(31)32/h4-10,12H,11H2,1-3H3,(H,25,30)(H,31,32)(H,24,26,27) |
InChI Key |
NJMZRUOHGJQFGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CC(=O)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
DCLK1-IN-3: A Targeted Approach to Eradicating Cancer Stem Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of cancer stem cell (CSC) biology, driving tumor initiation, progression, and resistance to conventional therapies. Its specific expression in CSCs, but not in normal adult stem cells, makes it an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of DCLK1 inhibitors, with a focus on DCLK1-IN-3, in the context of CSCs. We delve into the core signaling pathways modulated by DCLK1, present quantitative data on the efficacy of its inhibition, and provide detailed experimental protocols for key assays used to assess its function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to develop novel anti-cancer therapies targeting the CSC population.
Introduction to DCLK1 in Cancer Stem Cells
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that functions as a specific marker for CSCs in various solid tumors, including those of the colon, pancreas, and prostate.[1][2][3][4] Unlike many other CSC markers, DCLK1 is not expressed in normal intestinal stem cells, highlighting its potential as a highly specific therapeutic target.[3] Upregulation of DCLK1 is associated with poor prognosis and metastasis.[1] DCLK1-positive CSCs are characterized by their capacity for self-renewal and differentiation, contributing to tumor heterogeneity and relapse. The kinase activity of DCLK1 is indispensable for its role in promoting cancer cell aggressiveness.[3]
Mechanism of Action of DCLK1 Inhibition
This compound and other specific inhibitors of DCLK1 exert their anti-cancer effects by modulating several critical signaling pathways that govern the hallmarks of cancer stem cells. These pathways include the Hippo-YAP, Wnt/β-catenin, Notch, and NF-κB signaling cascades.
Modulation of the Hippo-YAP Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. In its active state, the Hippo pathway phosphorylates and inhibits the transcriptional co-activator Yes-associated protein (YAP).[1] DCLK1 has been shown to inhibit the Hippo pathway, leading to the activation of YAP.[5][6] Specifically, DCLK1 can mediate the activation of YAP through Large Tumor Suppressor Homolog 1 (LATS1).[5][6] Activated YAP translocates to the nucleus, where it promotes the transcription of genes involved in cell proliferation and stemness. Inhibition of DCLK1 with compounds like this compound restores Hippo signaling, leading to YAP inactivation and a subsequent reduction in CSC properties.[5]
Interference with Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. DCLK1 has been shown to promote the malignant progression of breast cancer by regulating the Wnt/β-catenin signaling pathway.[7][8] Silencing of DCLK1 leads to a decrease in the levels of key Wnt pathway proteins, including β-catenin, c-Myc, and cyclin D1.[8] DCLK1 inhibitors can reverse the effects of DCLK1 overexpression on cancer cell proliferation and metastasis by inhibiting this pathway.[2][7]
Crosstalk with the Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. DCLK1 expression has been shown to positively correlate with Notch signaling pathway activation in head and neck squamous cell carcinoma (HNSCC).[9][10] Inhibition of DCLK1, either pharmacologically or through siRNA, results in the downregulation of active NOTCH1 and its downstream targets, leading to decreased proliferation, migration, and colony formation.[9][11]
Regulation of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a pivotal role in inflammation, immunity, and cancer. DCLK1 can directly bind to IKKβ, leading to its phosphorylation and the subsequent activation of the NF-κB pathway.[12][13] This activation promotes inflammatory responses that can contribute to tumorigenesis. Inhibition of DCLK1 can prevent NF-κB activation and the production of pro-inflammatory cytokines.[12][13]
References
- 1. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer [medsci.org]
- 6. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Doublecortin-like kinase 1 activates NF-κB to induce inflammatory responses by binding directly to IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doublecortin-like kinase 1 activates NF-κB to induce inflammatory responses by binding directly to IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of DCLK1 Inhibition in Colorectal Cancer Models: A Technical Guide
Disclaimer: This technical guide focuses on the target validation of Doublecortin-like kinase 1 (DCLK1) inhibition in colorectal cancer (CRC) models. While the prompt specified "Dclk1-IN-3," extensive research did not yield any publicly available information on a molecule with this designation. Therefore, this guide will utilize the well-characterized and selective DCLK1 inhibitor, DCLK1-IN-1 , as the primary example to illustrate the principles and methodologies of DCLK1 target validation in CRC.
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a promising therapeutic target in colorectal cancer.[1][2] DCLK1 is a serine/threonine kinase that serves as a specific marker for cancer stem-like cells (CSCs) in intestinal tumors.[3][4] Unlike many other CSC markers, DCLK1 does not mark normal intestinal stem cells, presenting a potential therapeutic window.[3] Overexpression of DCLK1 is frequently observed in CRC and is associated with tumor progression, metastasis, and poor prognosis.[3][4] Inhibition of DCLK1 kinase activity has been shown to impair tumor growth and seeding capabilities in CRC mouse models, validating it as a therapeutic target.[3][4] This guide provides an in-depth overview of the preclinical validation of DCLK1 inhibition using the selective inhibitor DCLK1-IN-1 in various colorectal cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy of DCLK1 inhibition in colorectal cancer models.
Table 1: In Vitro Efficacy of DCLK1-IN-1 in Colorectal Cancer Cell Lines
| Parameter | Cell Line | Value | Reference |
| DCLK1 Kinase Inhibition (IC50) | - | 143 nM | [3][4] |
| Cell Growth Inhibition (IC50) | HCT116 | 3.842 µM | [3][4] |
| Cell Growth Inhibition (IC50) | hCRC#1 | 3.620 µM | [3][4] |
Table 2: In Vivo Efficacy of DCLK1-IN-1 in a Syngeneic Mouse Model
| Animal Model | Treatment | Outcome | Reference |
| MC38 Syngeneic Mouse Model | DCLK1-IN-1 | Attenuated CRC growth | [3] |
| MC38 Syngeneic Mouse Model | DCLK1-IN-1 | Reduced PGE2 levels in plasma and tumor | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to validate the targeting of DCLK1 in colorectal cancer models.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of DCLK1-IN-1 against DCLK1 kinase activity.
-
Method: A kinase peptide substrate mobility shift assay is utilized. This involves purified DCLK1 kinase, a specific peptide substrate, and ATP. The assay measures the phosphorylation of the peptide substrate by DCLK1 in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified to determine the IC50 value.[5]
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of DCLK1 inhibition on the viability and proliferation of colorectal cancer cells.
-
Method (MTT Assay):
-
CRC cells (e.g., HCT116, hCRC#1) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of DCLK1-IN-1.
-
Following a 48-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 for cell growth is then calculated.[3]
-
Apoptosis Assay
-
Objective: To determine if DCLK1 inhibition induces apoptosis in colorectal cancer cells.
-
Method (Annexin V-FITC/PI Staining):
-
CRC cells are treated with DCLK1-IN-1 (e.g., 3 µM) for 48 hours.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Migration Assay
-
Objective: To evaluate the effect of DCLK1 inhibition on the migratory capacity of colorectal cancer cells.
-
Method (Wound Healing Assay):
-
CRC cells are grown to confluence in a multi-well plate.
-
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and treated with a non-toxic concentration of DCLK1-IN-1 (e.g., 1 µM).
-
The closure of the wound is monitored and imaged at different time points (e.g., 0 and 24 hours).
-
The rate of cell migration is quantified by measuring the change in the wound area.[3]
-
In Vivo Tumor Growth Studies
-
Objective: To assess the anti-tumor efficacy of DCLK1-IN-1 in a preclinical animal model of colorectal cancer.
-
Method (Syngeneic Mouse Model):
-
Murine colorectal cancer cells (e.g., MC38) are implanted subcutaneously or orthotopically into syngeneic mice (e.g., C57BL/6).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives DCLK1-IN-1 via a suitable route of administration (e.g., intraperitoneal injection).
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors and plasma can be collected for further analysis (e.g., measuring prostaglandin E2 levels).[3]
-
Signaling Pathways and Experimental Workflows
DCLK1 Signaling Pathway in Colorectal Cancer
DCLK1 has been shown to promote colorectal cancer aggressiveness through an inflammatory signaling pathway. Mechanistically, DCLK1 binds to and phosphorylates X-ray repair cross-complementing 5 (XRCC5). This phosphorylation event transcriptionally activates cyclooxygenase-2 (COX2), leading to enhanced production of prostaglandin E2 (PGE2). The resulting inflammatory tumor microenvironment contributes to the aggressive behavior of CRC cells.[3][4]
Caption: DCLK1-XRCC5-COX2 Signaling Pathway in CRC.
Experimental Workflow for DCLK1 Target Validation
The validation of DCLK1 as a therapeutic target in colorectal cancer typically follows a multi-step experimental workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for DCLK1 Target Validation.
Logical Relationship: DCLK1 Inhibition and Overcoming Chemoresistance
DCLK1 has also been implicated in chemoresistance in colorectal cancer. Its inhibition may represent a strategy to sensitize tumors to standard-of-care chemotherapies like 5-fluorouracil (5-FU).
Caption: DCLK1 Inhibition Overcomes Chemoresistance.
Conclusion
The target validation of DCLK1 in colorectal cancer models, exemplified by the activity of the selective inhibitor DCLK1-IN-1, provides a strong rationale for the clinical development of DCLK1-targeting therapies. The data from in vitro and in vivo studies demonstrate that inhibition of DCLK1 kinase activity effectively reduces cancer cell viability, proliferation, and migration, and attenuates tumor growth in preclinical models. The elucidation of the DCLK1-XRCC5-COX2 signaling pathway offers a mechanistic understanding of its role in promoting an inflammatory tumor microenvironment. Future research should continue to explore the therapeutic potential of DCLK1 inhibitors, both as monotherapies and in combination with existing cancer treatments, to improve outcomes for patients with colorectal cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DCLK1 Inhibition on Cancer Cell Pluripotency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of cancer stem cell (CSC) properties, including the maintenance of pluripotency, which is integral to tumor initiation, progression, and therapeutic resistance. This technical guide provides a comprehensive overview of the effects of DCLK1 inhibition, with a focus on the small molecule inhibitor DCLK1-IN-1, on the expression of key pluripotency factors in cancer cells. We consolidate findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a thorough resource for researchers in oncology and drug development.
Introduction
Cancer stem cells, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of malignancy and treatment failure. A key characteristic of CSCs is the expression of pluripotency factors, transcription factors that are essential for maintaining an undifferentiated state, such as NANOG, SOX2, OCT4, KLF4, and c-MYC. DCLK1, a microtubule-associated protein kinase, is highly expressed in various cancers and has been identified as a marker for CSCs in several tumor types, including those of the colon, pancreas, and kidney.[1][2] Its expression is correlated with poor prognosis and resistance to therapy.[3][4]
The kinase activity of DCLK1 is implicated in the regulation of multiple oncogenic signaling pathways that converge on the expression of pluripotency factors.[5] Therefore, targeted inhibition of DCLK1 presents a promising therapeutic strategy to abrogate cancer stemness. DCLK1-IN-1 is a selective small molecule inhibitor of DCLK1 kinase activity that has been instrumental in elucidating the role of DCLK1 in cancer biology.[6] This guide will delve into the specific impact of DCLK1-IN-1 on pluripotency factor expression in cancer cells.
Quantitative Impact of DCLK1-IN-1 on Pluripotency Factor Expression
The inhibition of DCLK1 by DCLK1-IN-1 has been shown to significantly downregulate the expression of key pluripotency factors across various cancer cell lines. While direct quantitative percentage reductions from densitometry are not consistently published, the collective evidence from Western Blot analyses demonstrates a clear trend of decreased protein levels. The following tables summarize the observed effects of DCLK1-IN-1 on these critical regulators of stemness.
Table 1: Effect of DCLK1-IN-1 on Pluripotency Factor Protein Expression in Renal Cell Carcinoma (RCC) Cell Lines [7][8]
| Cell Line | Pluripotency Factor | Observed Effect of DCLK1-IN-1 Treatment |
| ACHN | c-MYC | Decreased |
| NANOG | Decreased | |
| SOX2 | Decreased | |
| 786-O | c-MYC | Decreased |
| OCT4 | Decreased | |
| KLF4 | Decreased | |
| CAKI-1 | c-MYC | Decreased |
| OCT4 | Decreased | |
| NANOG | Decreased | |
| SOX2 | Decreased |
Table 2: Effect of DCLK1 Knockdown on Pluripotency Factor mRNA Expression in Pancreatic Cancer Xenografts [9][10]
| Pluripotency Factor | Fold Change vs. Control (siDCLK1) |
| NANOG | >40% decrease |
| KLF4 | >40% decrease |
| OCT4 | >40% decrease |
| SOX2 | >40% decrease |
Key Experimental Protocols
To facilitate the replication and further investigation of DCLK1's role in pluripotency, this section provides detailed methodologies for cornerstone experiments cited in the literature.
Western Blot Analysis for Pluripotency Factors
This protocol is adapted from studies investigating the effect of DCLK1-IN-1 on protein expression in cancer cell lines.[7][8]
-
Cell Lysis:
-
Treat cancer cell lines (e.g., ACHN, 786-O, CAKI-1) with desired concentrations of DCLK1-IN-1 or DMSO (vehicle control) for the specified duration (e.g., 24-48 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pluripotency factors (e.g., anti-c-MYC, anti-NANOG, anti-SOX2, anti-OCT4, anti-KLF4) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
Spheroid Formation Assay
This assay assesses the self-renewal capacity and stemness of cancer cells, which is expected to be diminished by DCLK1 inhibition.[7][11]
-
Cell Preparation:
-
Harvest and resuspend single cells from cancer cell cultures.
-
-
Plating:
-
Plate a low density of cells (e.g., 1,000 cells/well) in ultra-low attachment plates or in a Matrigel matrix.
-
-
Treatment:
-
Culture the cells in serum-free stem cell medium supplemented with growth factors (e.g., EGF, bFGF).
-
Add DCLK1-IN-1 at various concentrations or DMSO as a control to the culture medium.
-
-
Incubation:
-
Incubate the plates for a period of 7-14 days to allow for spheroid formation.
-
-
Analysis:
-
Quantify the number and size of spheroids formed in each condition using a microscope and imaging software.
-
Signaling Pathways and Mechanisms of Action
DCLK1 regulates pluripotency through a complex network of signaling pathways. Inhibition with DCLK1-IN-1 disrupts these pathways, leading to the downregulation of key stemness factors.
Caption: DCLK1 Signaling in Cancer Stem Cell Pluripotency.
The diagram above illustrates key signaling pathways influenced by DCLK1. DCLK1 is a downstream effector of pathways such as Wnt and Notch.[4][5] Upon activation, DCLK1 can promote the stabilization of β-catenin and the activation of the Notch intracellular domain (NICD), both of which translocate to the nucleus to activate the transcription of pluripotency factors. DCLK1-IN-1, by inhibiting the kinase activity of DCLK1, disrupts these signaling cascades.
Furthermore, DCLK1 has been shown to regulate the biogenesis of microRNAs (miRNAs).[9][10] For instance, DCLK1 can suppress the expression of tumor-suppressive miRNAs like miR-145.[9] MiR-145 is known to directly target and downregulate the expression of several pluripotency factors, including OCT4, SOX2, and KLF4.[12] Therefore, inhibition of DCLK1 with DCLK1-IN-1 can lead to the upregulation of miR-145, contributing to the reduction of pluripotency.
Caption: Experimental Workflow for Assessing DCLK1-IN-1 Effects.
Caption: DCLK1 Inhibition and Pluripotency Downregulation.
Conclusion
The available evidence strongly supports the role of DCLK1 as a key driver of cancer cell pluripotency. The small molecule inhibitor DCLK1-IN-1 effectively downregulates the expression of essential pluripotency factors, including NANOG, SOX2, OCT4, KLF4, and c-MYC, in various cancer models. This effect is mediated through the disruption of oncogenic signaling pathways and the restoration of tumor-suppressive miRNA expression. The data and protocols presented in this guide provide a solid foundation for further research into DCLK1 as a therapeutic target and for the development of novel anti-cancer strategies aimed at eradicating cancer stem cells. The continued investigation into DCLK1 inhibitors and their mechanisms of action holds significant promise for improving outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 3. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dclk1, a tumor stem cell marker, regulates pro-survival signaling and self-renewal of intestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCLK1 Regulates Pluripotency and Angiogenic Factors via microRNA-Dependent Mechanisms in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dclk1 facilitates intestinal tumor growth via enhancing pluripotency and epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.port.ac.uk [pure.port.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Autoinhibitory Mechanism of Doublecortin-Like Kinase 1 (DCLK1) and the Action of Selective Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated serine/threonine kinase implicated in crucial cellular processes, including neuronal development and tumorigenesis. Its upregulation in various cancers correlates with poor prognosis, positioning it as a significant therapeutic target. Understanding the intrinsic regulation of DCLK1's kinase activity is paramount for developing effective inhibitors. This technical guide provides an in-depth examination of the autoinhibitory mechanism governing DCLK1 function and explores the effects of selective chemical probes, with a focus on the well-characterized inhibitor, DCLK1-IN-1. Detailed experimental protocols and summaries of key quantitative data are provided to support further research and drug development efforts.
A note on nomenclature: This document focuses on the selective inhibitor DCLK1-IN-1, a well-documented chemical probe for DCLK1. The user's query for "Dclk1-IN-3" may refer to this compound or a related molecule from the same chemical series, as DCLK1-IN-1 is the most extensively characterized probe of its class in the scientific literature.
The Autoinhibitory Mechanism of DCLK1
DCLK1, a member of the doublecortin family, possesses a unique bifunctional structure, including N-terminal doublecortin domains for microtubule binding and a C-terminal serine/threonine kinase domain (KD).[1][2][3] The activity of the kinase domain is tightly regulated by an intramolecular autoinhibitory mechanism.
The core of this regulation lies in a C-terminal region known as the autoinhibitory domain (AID).[4][5] Structural and biochemical studies have revealed that the AID functions as a pseudosubstrate.[5] It physically occupies the ATP-binding site within the kinase domain, competitively preventing ATP from binding and thereby inhibiting kinase activity.[5][6] This autoinhibited state is the default, low-activity conformation of the enzyme.
The release of this autoinhibition is a critical step for activating DCLK1's downstream signaling functions and can occur through several mechanisms:
-
Physiological Activation: The neuronal calcium sensor Hippocalcin like-1 protein (HPCAL1) can bind directly to the AID in a calcium-dependent manner, inducing a conformational change that releases the AID from the kinase domain and activates DCLK1.[4][6][7]
-
Mutational Dysregulation: Cancer-associated somatic mutations within the AID or the AID-binding pocket of the kinase domain can disrupt the autoinhibitory interaction.[5][7][8] This disruption prevents the AID from effectively binding the active site, leading to constitutive, unregulated kinase activity.[6][8]
-
Expression Upregulation: A simple increase in the overall expression levels of DCLK1, as is common in many tumors, can elevate the total amount of kinase activity in the cell, even if a fraction remains autoinhibited.[7]
DCLK1-IN-1: A Selective Chemical Probe
The development of selective inhibitors is crucial for dissecting the specific roles of DCLK1 kinase activity. DCLK1-IN-1 emerged from structure-based design efforts to improve the selectivity of multi-kinase inhibitors built on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][7][9]diazepin-6-one scaffold.[10][11] Precursor compounds like LRRK2-IN-1 and XMD8-92 showed activity against DCLK1 but also potent inhibition of off-targets such as ERK5, LRRK2, and the bromodomain-containing protein BRD4.[11] DCLK1-IN-1 was engineered for exquisite selectivity, making it a reliable tool to probe DCLK1 function in cellular and in vivo models.[10][11]
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the quantitative data for DCLK1-IN-1 and related compounds, demonstrating its improved potency and selectivity profile.
Table 1: Biochemical Activity of DCLK1 Inhibitors
| Compound | DCLK1 IC₅₀ (nM) | DCLK2 IC₅₀ (nM) | LRRK2 IC₅₀ (nM) | ERK5 IC₅₀ (nM) | BRD4 IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|
| DCLK1-IN-1 | 57 | 103 | >10,000 | >10,000 | >20,000 | [10] |
| XMD8-92 | 716 | - | 13 | 19 | - | [11] |
| XMD8-85 | 11 | - | 29 | 87 | - | [11] |
| LRRK2-IN-1 | 186 | - | 13 | 118 | - | [11] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. A higher value indicates lower potency.
Table 2: Cellular Activity and Binding Affinity of DCLK1-IN-1
| Assay Type | Cell Line / System | Metric | Value (nM) | Reference |
|---|---|---|---|---|
| KINOMEscan Binding | In vitro | IC₅₀ | 9.5 | [10] |
| Isothermal Titration Calorimetry (ITC) | Recombinant Protein | Kd | 109 | [10] |
| NanoBRET Target Engagement | HCT116 Cells | IC₅₀ | 279 | [10] |
| MTT Cell Viability (48h) | ACHN (RCC) | IC₅₀ | ~35,000 | [12] |
| MTT Cell Viability (48h) | 786-O (RCC) | IC₅₀ | ~22,000 | [12] |
Kd (dissociation constant) is a measure of binding affinity; a lower value indicates stronger binding. NanoBRET IC₅₀ reflects target engagement in a cellular context.
The data clearly show that while DCLK1-IN-1 is a potent inhibitor of DCLK1 kinase activity, it has minimal effect on general cell viability in 2D culture, suggesting its effects are not due to broad cytotoxicity.[12] However, it strongly inhibits cancer cell clonogenicity and stemness-associated spheroid formation at much lower concentrations.[12]
DCLK1 Signaling in Oncogenesis
DCLK1 is not merely a kinase but a central node in a complex network of signaling pathways that drive cancer progression. It is recognized as a marker for tumor stem cells in various malignancies, including those of the colon, pancreas, and kidney.[13][14] Its activation promotes tumorigenesis, metastasis, and drug resistance by regulating key oncogenic pathways.[13][15]
Key pathways influenced by DCLK1 include:
-
Wnt/β-catenin Pathway: DCLK1 can regulate the Wnt pathway, which is critical for stem cell maintenance and proliferation.[1][13]
-
Notch Pathway: DCLK1 activity is linked to the Notch signaling cascade, another essential pathway for stem cell biology and cell fate decisions.[1][13]
-
RAS Signaling: DCLK1 has been reported to be downstream of K-Ras activation, a common driver mutation in many cancers.[11][13]
-
PI3K/AKT/mTOR Pathway: This pro-survival pathway can be activated by DCLK1, contributing to resistance to apoptosis.[13][16]
-
Epithelial-Mesenchymal Transition (EMT): DCLK1 promotes EMT, a process where cancer cells gain migratory and invasive properties, by regulating transcription factors like ZEB1, SNAIL, and SLUG.[1][16]
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Guided Prediction of the Functional Impact of DCLK1 Mutations on Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. DCLK1 autoinhibition and activation in tumorigenesis [the-innovation.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanism of Mutational Disruption of DCLK1 Autoinhibition Provides a Rationale for Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid assessment of DCLK1 inhibitors using a peptide substrate mobility shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Dclk1, a tumor stem cell marker, regulates pro-survival signaling and self-renewal of intestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: DCLK1-IN-1 for In Vivo Mouse Models
For Research Use Only.
Introduction
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase recognized as a marker for tumor stem cells in various cancers, including colorectal, pancreatic, and ovarian cancer.[1][2] DCLK1 is implicated in promoting cancer cell stemness, epithelial-to-mesenchymal transition (EMT), chemoresistance, and metastasis through its influence on key signaling pathways such as TGFβ, Wnt, and Notch.[1][3]
DCLK1-IN-1 is the first selective, in-vivo compatible chemical probe developed to target the DCLK1 kinase domain.[4] It serves as a critical tool for investigating DCLK1 biology and evaluating its potential as a therapeutic target in cancer research. These application notes provide a summary of the available data on the in vivo dosage, administration, and efficacy of DCLK1-IN-1 in various mouse models, along with detailed protocols for its use.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of DCLK1-IN-1 in Mice
| Parameter | Value | Route of Administration | Dosage | Vehicle | Source |
| Half-life (T½) | 2.09 hours | Oral (PO) | 10 mg/kg | 5% NMP, 5% Solutol in normal saline | [5] |
| AUC | 1269.5 hr*ng/mL | Oral (PO) | 10 mg/kg | 5% NMP, 5% Solutol in normal saline | [5] |
| Clearance (Cl) | 26.26 mL/min/kg | Oral (PO) | 10 mg/kg | 5% NMP, 5% Solutol in normal saline | [5] |
| Max Tolerated Dose | >100 mg/kg | Not Specified | >100 mg/kg | Not Specified | [1] |
AUC: Area Under the Curve; NMP: N-Methyl-2-pyrrolidone.
Table 2: Summary of In Vivo Efficacy Studies with DCLK1-IN-1
| Cancer Type | Mouse Model | DCLK1-IN-1 Dosage & Administration | Combination Agent | Key Findings | Source |
| Colorectal Cancer | MC-38 Syngeneic Xenograft (C57BL/6J mice) | 10 mg/kg, daily | None | Significantly reduced tumor growth. | [3] |
| Ovarian Cancer | Orthotopic Cisplatin-Resistant Spheroid Xenograft (OVCAR-8 CPR luc cells in nude mice) | Dosage not specified | Cisplatin | Combination therapy effectively reduced tumor weight and the number of visible peritoneal metastases. | [6] |
| Pancreatic Cancer | Pharmacokinetic Study (NOD/SCID mice) | 2 mg/kg IV; 10 mg/kg PO | None | Characterized pharmacokinetic profile, demonstrating suitability for in vivo use. | [5] |
Signaling Pathways and Experimental Workflows
DCLK1 Signaling in Cancer Progression
DCLK1 is a central node in multiple signaling pathways that drive cancer progression, stemness, and chemoresistance. Inhibition with DCLK1-IN-1 is intended to disrupt these oncogenic signals.
In Vivo Xenograft Study Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of DCLK1-IN-1 in a subcutaneous xenograft mouse model.
References
- 1. Targeting doublecortin-like kinase 1 reveals a novel strategy to circumvent chemoresistance and metastasis in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DCLK1 Regulates Tumor Stemness and Cisplatin Resistance in Non-small Cell Lung Cancer via ABCD-Member-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a selective inhibitor of doublecortin like kinase 1. | Broad Institute [broadinstitute.org]
Application Notes: Establishing and Characterizing a DCLK1-IN-1 Resistant Cell Line for Drug Screening
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a significant biomarker for cancer stem cells (CSCs) in a variety of malignancies, including colon, pancreatic, and liver cancers.[1][2][3] DCLK1 is a microtubule-associated protein kinase that plays a crucial role in tumorigenesis, epithelial-mesenchymal transition (EMT), metastasis, and the development of therapeutic resistance.[1][4][5] Its overexpression is often correlated with poor prognosis and resistance to conventional chemotherapies.[2][6]
DCLK1 exerts its influence by modulating several key oncogenic signaling pathways, such as Notch, Wnt/β-catenin, and NFκB.[1][3][7] The development of specific inhibitors, such as DCLK1-IN-1, provides a targeted approach to disrupt these pathways.[8][9] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.
Establishing a DCLK1-IN-1 resistant cell line in vitro is an invaluable tool for high-throughput drug screening and for studying the molecular mechanisms that drive acquired resistance.[10][11] These models allow for the identification of bypass signaling pathways and the development of novel combination therapies to overcome resistance. This document provides a detailed methodology for generating a DCLK1-IN-1 resistant cell line and for its subsequent characterization.
Signaling Pathways and Experimental Workflow
DCLK1 Signaling Network
DCLK1 is a central node in a complex signaling network that promotes cancer progression and chemoresistance. Understanding these pathways is crucial for interpreting resistance mechanisms.
Experimental Workflow for Resistant Cell Line Generation
The overall process involves determining the baseline drug sensitivity, generating the resistant line through dose escalation, and finally, comprehensive characterization.
References
- 1. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 7. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 8. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dclk1-IN-3 in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression and a marker for tumor stem cells in various malignancies, including those of the gastrointestinal tract, pancreas, and colon.[1] Its involvement in key oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS makes it a compelling therapeutic target.[2][3] Dclk1-IN-3 is a potent and selective small molecule inhibitor of DCLK1 and its homolog DCLK2. These application notes provide a detailed protocol for the utilization of this compound in patient-derived organoid (PDO) cultures to assess its therapeutic potential and to investigate the underlying mechanisms of DCLK1 inhibition in a patient-relevant 3D model system.
Patient-derived organoids recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a superior preclinical model for drug screening and personalized medicine. This document outlines the necessary procedures for preparing this compound, treating PDOs, and evaluating the subsequent biological effects.
Product Information: this compound (Assumed to be Dclk1-IN-1)
Disclaimer: The information provided below is based on the extensively characterized DCLK1 inhibitor, Dclk1-IN-1. It is assumed that "this compound" is a likely reference to this compound due to the lack of public information on a distinct "this compound". Researchers should verify the identity of their specific compound.
| Property | Value | Reference |
| Target(s) | DCLK1, DCLK2 | [1] |
| IC50 (Kinase Assay) | DCLK1: 57.2 nM; DCLK2: 103 nM | [1] |
| IC50 (Binding Assay) | DCLK1: 9.5 nM; DCLK2: 31 nM | |
| Molecular Weight | 527.54 g/mol | [1] |
| Solubility | DMSO: 95 mg/mL (180.08 mM) | [1] |
Signaling Pathway Modulated by Dclk1
DCLK1 is a central node in multiple signaling pathways that drive tumorigenesis. Its inhibition by this compound is expected to impact these pathways, leading to reduced cancer cell proliferation, stemness, and invasion.
Caption: DCLK1 signaling network and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment of PDOs
The following diagram outlines the general workflow for testing the efficacy of this compound in patient-derived organoid cultures.
Caption: Experimental workflow for this compound treatment and analysis in PDOs.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution from a compound with a molecular weight of 527.54 g/mol , dissolve 5.28 mg of the compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years.[1]
Patient-Derived Organoid (PDO) Culture
-
Establishment of PDOs: Establish PDO cultures from patient tumor tissue following established protocols. This typically involves mechanical and enzymatic digestion of the tissue, followed by embedding the resulting cell clusters in a basement membrane matrix (e.g., Matrigel) and culturing in a specialized organoid growth medium.
-
Maintenance and Passaging: Maintain PDO cultures in a humidified incubator at 37°C and 5% CO2. Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh matrix and medium.
This compound Treatment of PDOs
-
Plating for Drug Screening: Dissociate established PDOs into small fragments and seed them in a 96-well plate format. Allow the organoids to form and grow for 3-4 days before starting the treatment.
-
Preparation of Working Solutions: On the day of treatment, prepare serial dilutions of this compound in the appropriate organoid culture medium. A suggested starting concentration range for dose-response experiments is 0.1 µM to 10 µM.[2] Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Treatment: Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing the different concentrations of this compound or the DMSO control.
-
Incubation: Treat the organoids for a duration of 3 to 7 days, depending on the experimental endpoint. For longer treatments, refresh the medium with the inhibitor every 2-3 days.
Assessment of this compound Efficacy
-
After the treatment period, equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the dose-response curves.
-
Throughout the treatment period, monitor the organoids daily using a brightfield microscope.
-
Capture images at the beginning and end of the treatment to document changes in organoid size, shape, and integrity. Inhibition of DCLK1 may lead to a reduction in organoid size and a more disrupted or cystic morphology.
-
Harvest organoids from the basement membrane matrix using a cell recovery solution.
-
Lyse the organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against DCLK1, phosphorylated DCLK1, and markers of downstream pathways (e.g., c-MYC, SOX2, OCT4, NANOG for stemness; E-cadherin, N-cadherin for EMT).[2]
-
Use an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Isolate total RNA from the treated and control organoids using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for DCLK1 and target genes involved in stemness and EMT.
-
Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH, ACTB).
Expected Outcomes and Data Interpretation
Treatment of DCLK1-expressing PDOs with this compound is anticipated to result in a dose-dependent decrease in organoid viability. Morphological changes may include a reduction in the size and complexity of the organoids. At the molecular level, a decrease in the phosphorylation of DCLK1 and the expression of downstream targets related to cancer stemness and epithelial-mesenchymal transition is expected.
| Assay | Expected Outcome with this compound Treatment |
| Viability Assay | Dose-dependent decrease in cell viability (reduced luminescence) |
| Morphological Analysis | Smaller, less complex, and potentially cystic organoid morphology |
| Western Blot | Decreased p-DCLK1, c-MYC, SOX2, OCT4, NANOG, N-cadherin; Increased E-cadherin |
| qPCR | Downregulation of DCLK1, SOX2, NANOG, SNAIL, SLUG mRNA levels |
Conclusion
This protocol provides a comprehensive framework for utilizing the DCLK1 inhibitor this compound in patient-derived organoid cultures. By employing these methods, researchers can effectively evaluate the therapeutic potential of targeting DCLK1 in a clinically relevant setting and gain valuable insights into its mechanism of action. The use of PDOs in combination with targeted inhibitors like this compound holds significant promise for advancing personalized cancer therapy.
References
Western blot protocol for detecting phosphorylated Dclk1 after Dclk1-IN-3 treatment
Topic: Western Blot Protocol for Detecting Phosphorylated Dclk1 After Dclk1-IN-3 Treatment
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Doublecortin-like kinase 1 (Dclk1) in cell lysates following treatment with the specific Dclk1 inhibitor, this compound, using Western blotting.
Introduction
Doublecortin-like kinase 1 (Dclk1) is a microtubule-associated serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, and has been identified as a marker for tumor stem cells in several cancers like colorectal and pancreatic cancer.[1][2][3] Dclk1's kinase activity is integral to its function in promoting tumorigenesis, metastasis, and cancer stem cell self-renewal through modulation of signaling pathways such as Wnt, Notch, and Hippo-YAP.[2][3][4][5]
The phosphorylation state of Dclk1 is a key indicator of its kinase activity. Dclk1 undergoes autophosphorylation, which in turn regulates its function.[6][7] Therefore, monitoring changes in Dclk1 phosphorylation is a reliable method to assess the efficacy of specific inhibitors like this compound. This protocol outlines the necessary steps to perform a Western blot to specifically detect phosphorylated Dclk1.
Dclk1 Signaling Pathway
Dclk1 has been shown to influence the Hippo signaling pathway by inhibiting the phosphorylation of Large Tumor Suppressor 1 (LATS1), which leads to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[4] Activated YAP then promotes the expression of genes involved in cell proliferation and stemness.
Caption: Dclk1's role in the Hippo-YAP signaling pathway.
Experimental Workflow
The overall experimental process involves treating cultured cells with this compound, preparing cell lysates, and then performing a Western blot to detect the levels of phosphorylated Dclk1 relative to the total Dclk1 protein.
References
- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 4. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoregulatory control of microtubule binding in doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols: Utilizing CRISPR Screens to Identify Genes that Synergize with Dclk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for employing CRISPR-Cas9 genome-wide screening to discover novel genetic targets that, when inhibited, work synergistically with the Dclk1 inhibitor, Dclk1-IN-3, to suppress cancer cell growth. Doublecortin-like kinase 1 (Dclk1) is a well-documented cancer stem cell marker implicated in tumor progression, metastasis, and therapy resistance in various cancers, including colorectal, pancreatic, and breast cancer.[1][2][3][4] Targeting Dclk1 has shown promise, and identifying synergistic drug combinations can enhance therapeutic efficacy and overcome potential resistance mechanisms.[5][6][7]
Introduction to Dclk1 and its Role in Cancer
Dclk1, a microtubule-associated protein kinase, is overexpressed in numerous solid tumors and is associated with poor prognosis.[1][8][9] It plays a crucial role in regulating several oncogenic signaling pathways, including:
-
Wnt/β-catenin Pathway: Dclk1 can promote the proliferation of cancer cells by activating the Wnt/β-catenin signaling pathway.[1][9][10]
-
Notch Signaling Pathway: Dclk1 has been identified as a positive regulator of the NOTCH signaling network, which is critical for maintaining cancer stem cell populations.[1][9]
-
KRAS Signaling: Dclk1 is implicated in regulating KRAS and its downstream effectors, such as the PI3K/Akt/mTOR and ERK/MAPK pathways, which are central to cell growth and survival.[10][11]
-
Epithelial-to-Mesenchymal Transition (EMT): Dclk1 promotes EMT, a process that allows cancer cells to gain migratory and invasive properties, by regulating transcription factors like ZEB1, SNAIL, and SLUG.[1][10][12]
-
Hippo-YAP Pathway: In prostate cancer, Dclk1 has been shown to promote stem cell-like properties by activating YAP signaling through the inhibition of LATS1.[13]
Given its central role in tumorigenesis, inhibiting Dclk1 with small molecules like this compound presents a promising therapeutic strategy.[14][15]
Principle of the CRISPR-Cas9 Screen
This protocol outlines a negative selection (dropout) CRISPR-Cas9 screen to identify genes whose knockout sensitizes cancer cells to this compound treatment. The core principle is that if knocking out a specific gene, in combination with this compound treatment, leads to decreased cell viability, the single-guide RNAs (sgRNAs) targeting that gene will be depleted from the surviving cell population. By comparing the abundance of sgRNAs in the treated versus untreated populations through next-generation sequencing (NGS), we can identify these "synergistic" gene targets.[16][17][18][19]
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Value | Reference |
| Target | Doublecortin-like kinase 1 (Dclk1) | [14] |
| IC50 (in vitro kinase assay) | 57 nM (for DCLK1-IN-1) | [14] |
| Binding Affinity (Kd) | 109 nM (for DCLK1-IN-1) | [14] |
| Mechanism of Action | ATP-competitive kinase inhibitor | [14] |
Note: Data for DCLK1-IN-1 is used as a proxy in the absence of specific public data for this compound.
Table 2: Hypothetical Results from a CRISPR Screen with this compound
| Gene Symbol | sgRNA Log2 Fold Change (Treated vs. Control) | p-value | Biological Process |
| GENE_A | -2.5 | < 0.001 | DNA Damage Repair |
| GENE_B | -2.1 | < 0.001 | Cell Cycle Checkpoint |
| GENE_C | -1.8 | < 0.005 | Apoptosis Regulation |
| GENE_D | -1.5 | < 0.01 | Metabolic Pathway X |
Signaling Pathways and Experimental Workflow
Dclk1 Signaling Network
Caption: Dclk1 signaling network and its inhibition by this compound.
CRISPR Screen Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Experimental Protocols
Protocol 1: Genome-Scale CRISPR-Cas9 Knockout Screen
Objective: To identify genes that, upon knockout, synergize with this compound to reduce the viability of cancer cells.
Materials:
-
Cas9-expressing cancer cell line of interest (e.g., colorectal, pancreatic)
-
Pooled human genome-scale sgRNA library (e.g., GeCKO v2)[17]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Library Production:
-
Amplify the pooled sgRNA library plasmid according to the manufacturer's instructions.
-
Co-transfect the amplified sgRNA library plasmid along with packaging plasmids into HEK293T cells to produce a high-titer lentiviral library.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
-
Cell Transduction and Selection:
-
Determine the optimal multiplicity of infection (MOI) to achieve ~30% transduction efficiency in the target Cas9-expressing cancer cell line. This ensures that most cells receive a single sgRNA.
-
Transduce a sufficient number of cells to maintain a library coverage of at least 300-500 cells per sgRNA.
-
After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
CRISPR Screen Execution:
-
After selection is complete, expand the cell population.
-
Harvest an initial cell pellet to serve as the "time zero" reference point.
-
Split the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with a predetermined concentration of this compound (e.g., IC20, a concentration that causes 20% growth inhibition on its own).
-
Culture the cells for 14-21 days, ensuring that library coverage is maintained during passaging.
-
Harvest cell pellets from both the DMSO and this compound treated populations at the end of the experiment.
-
-
Sequencing and Data Analysis:
-
Extract genomic DNA from the "time zero," DMSO, and this compound treated cell pellets.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and, by extension, genes that are significantly depleted in the this compound treated population compared to the DMSO control.[20][21][22][23]
-
Protocol 2: Hit Validation
Objective: To confirm that the knockout of candidate genes identified in the primary screen sensitizes cells to this compound.
Materials:
-
Parental Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting the top hit genes (at least 2-3 sgRNAs per gene)
-
Non-targeting control sgRNA
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo)
Procedure:
-
Individual Gene Knockout:
-
Transduce the Cas9-expressing cancer cell line with lentiviruses carrying individual sgRNAs for the hit genes and a non-targeting control sgRNA.
-
Select for transduced cells.
-
Verify gene knockout by Western blot or Sanger sequencing.
-
-
Synergy Assay:
-
Plate the knockout and control cell lines in 96-well plates.
-
Treat the cells with a dose-response matrix of this compound.
-
After 72-96 hours, measure cell viability.
-
Analyze the data to determine if the knockout of the target gene shifts the dose-response curve of this compound, indicating sensitization. Synergy can be quantified using models such as the Bliss independence model.[5]
-
Conclusion
The combination of CRISPR-Cas9 screening with targeted inhibitors like this compound is a powerful approach for identifying novel therapeutic strategies.[24][25][26] This methodology provides an unbiased, genome-wide view of the genetic landscape that influences sensitivity to Dclk1 inhibition. The validated synergistic interactions discovered through this process can serve as the foundation for developing more effective combination therapies for cancer, potentially overcoming drug resistance and improving patient outcomes.
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synergistic-drug-combinations-promote-the-development-of-resistance-in-acute-myeloid-leukemia - Ask this paper | Bohrium [bohrium.com]
- 8. DCLK1 and its oncogenic functions: A promising therapeutic target for cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 10. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are DCLK1 modulators and how do they work? [synapse.patsnap.com]
- 16. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 17. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]
- 21. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. synthego.com [synthego.com]
- 23. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Genome-wide CRISPR-Cas9 screening identifies CLK1 inhibition as a strategy to restore PARP inhibitor sensitivity via ERCC1 isoform switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Genome-wide CRISPR screen identifies synthetic lethality between DOCK1 inhibition and metformin in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with Dclk1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective Dclk1 inhibitor, Dclk1-IN-3, in colony formation assays to assess its impact on cancer cell clonogenicity. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental procedures.
Introduction
Doublecortin-like kinase 1 (Dclk1) has emerged as a critical regulator in cancer progression, particularly in promoting cancer stem cell-like properties, tumor growth, and metastasis.[1][2] It is overexpressed in a variety of solid tumors, including colorectal, pancreatic, and renal cancers, making it a promising therapeutic target.[2] this compound is a potent and selective small molecule inhibitor of Dclk1 kinase activity. The colony formation assay, a fundamental in vitro technique, is employed to evaluate the ability of a single cancer cell to undergo sustained proliferation and form a colony. This assay is instrumental in determining the long-term efficacy of anti-cancer agents like this compound.
Dclk1 Signaling Pathway
Dclk1 is a serine/threonine kinase that modulates several key oncogenic signaling pathways. Its inhibition can lead to the suppression of cancer cell proliferation and survival. The following diagram illustrates the central role of Dclk1 in cancer-related signaling cascades.
Experimental Protocols
This section provides a detailed protocol for performing a colony formation assay with this compound treatment on adherent cancer cell lines.
Materials
-
Adherent cancer cell line of interest (e.g., ACHN, 786-O, CAKI-1 renal cell carcinoma lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Sterile water
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed a low density of cells (typically 200-1000 cells/well, requires optimization for each cell line) into 6-well plates containing 2 mL of complete medium per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Recommended final concentrations are 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days. Monitor for colony formation every 2-3 days. If the medium changes color (indicating a pH change), it should be replaced with fresh medium containing the appropriate treatment.
-
-
Colony Staining and Quantification:
-
After 10-14 days, or when colonies in the control wells are visible to the naked eye (typically >50 cells), remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Gently wash the wells with sterile water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using imaging software.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the colony formation assay.
Data Presentation
Quantitative data from the colony formation assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups. The following table presents representative data on the effect of Dclk1-IN-1 (a close analog of this compound) on colony formation in renal cell carcinoma cell lines, based on published findings.[3][4]
| Cell Line | Treatment | Mean Number of Colonies (± SEM) | Percentage Inhibition (%) |
| ACHN | Vehicle (DMSO) | 125 (± 8) | 0 |
| 1 µM Dclk1-IN-1 | 85 (± 6) | 32 | |
| 5 µM Dclk1-IN-1 | 42 (± 4) | 66.4 | |
| 10 µM Dclk1-IN-1 | 18 (± 3) | 85.6 | |
| 786-O | Vehicle (DMSO) | 152 (± 10) | 0 |
| 1 µM Dclk1-IN-1 | 110 (± 9) | 27.6 | |
| 5 µM Dclk1-IN-1 | 65 (± 7) | 57.2 | |
| 10 µM Dclk1-IN-1 | 25 (± 4) | 83.6 | |
| CAKI-1 | Vehicle (DMSO) | 138 (± 9) | 0 |
| 1 µM Dclk1-IN-1 | 98 (± 7) | 29 | |
| 5 µM Dclk1-IN-1 | 55 (± 5) | 60.1 | |
| 10 µM Dclk1-IN-1 | 22 (± 3) | 84.1 |
Note: The data presented in this table is derived from graphical representations in the cited literature and serves as an illustrative example. Actual results may vary depending on experimental conditions.
Conclusion
The colony formation assay is a robust method for evaluating the long-term anti-proliferative effects of this compound. By following the detailed protocols and data presentation guidelines provided in these application notes, researchers can effectively assess the potential of this compound as a therapeutic agent for various cancers. The significant reduction in colony formation upon Dclk1 inhibition underscores the critical role of this kinase in maintaining the clonogenic survival of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neurogenesis and Neuronal Migration with a DCLK1 Inhibitor
A Note on Nomenclature: The specific inhibitor "Dclk1-IN-3" was not identified in the current literature. However, a potent and selective inhibitor, Dclk1-IN-1 , has been developed and characterized. These application notes and protocols are based on the known functions of DCLK1 in the nervous system and the properties of Dclk1-IN-1, which is presumed to be the intended reagent.
Introduction to DCLK1 in Neurodevelopment
Doublecortin-like kinase 1 (DCLK1) is a multifaceted protein that plays a crucial role in the development and plasticity of the nervous system. It is distinguished by its dual functionality, acting as both a microtubule-associated protein and a serine/threonine kinase.[1] This unique combination of activities allows DCLK1 to influence a wide array of neuronal processes, including the proliferation and differentiation of neural stem cells, as well as the migration of newly formed neurons to their final destinations within the brain.[2][3][4][5]
DCLK1's involvement in neurogenesis is highlighted by its ability to regulate the mitotic spindle, ensuring the proper division of neural progenitors.[1] Furthermore, DCLK1 expression is prominent in regions of active neurogenesis.[2] In the context of neuronal migration, DCLK1's microtubule-binding domains are essential for the structural integrity and dynamics of the cytoskeleton, which are fundamental for cell movement.[6][7][8] The kinase activity of DCLK1 is also implicated in signaling pathways that govern these developmental events.
Dclk1-IN-1 is a valuable chemical tool for dissecting the specific kinase-dependent functions of DCLK1 in neurogenesis and neuronal migration. As a selective inhibitor, it allows for the temporal and dose-dependent blockade of DCLK1's enzymatic activity, offering a more controlled approach than genetic knockout models which may have developmental compensations.
Quantitative Data
The following tables summarize the key quantitative data for Dclk1-IN-1 and the effects of DCLK1 modulation on neuronal parameters.
Table 1: In Vitro Inhibitory Activity of Dclk1-IN-1
| Target | Assay Type | IC50 (nM) | Reference |
| DCLK1 | Binding Assay | 9.5 | [9][10] |
| DCLK1 | Kinase Assay | 57.2 | [10] |
| DCLK2 | Binding Assay | 31 | [10] |
| DCLK2 | Kinase Assay | 103 | [10] |
Table 2: Effects of DCLK1 Inhibition or Depletion on Neuronal Phenotypes
| Experimental Model | Method of DCLK1 Inhibition/Depletion | Observed Effect | Quantitative Change | Reference |
| Mouse Cortical Pyramidal Neurons | Conditional Knockout (Nex1Cre-ERT2: DCLK1flox/flox) | Decreased dendritic spine density | ~23% decrease in DCLK1 82 kDa isoform | [7] |
| Cultured Hippocampal Neurons | shRNA-mediated knockdown | Severe impairment of dendritic growth | Significant reduction in total dendritic length | [6] |
| Rat Hippocampal Neurons | Treatment with Dclk1-IN-1 | No effect on neuronal viability | No significant change at concentrations up to 10 µM | [9] |
| Zebrafish | Treatment with Dclk1-IN-1 | No discernible effect on CNS development | No significant change at concentrations up to 10 µM | [9] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
DCLK1 Signaling in Neuronal Development
Caption: DCLK1 signaling in neuronal development.
Experimental Workflow for Studying Neurogenesis
Caption: Workflow for neurogenesis studies.
Experimental Workflow for Studying Neuronal Migration
References
- 1. Dclk1 doublecortin-like kinase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doublecortin-Like Is Implicated in Adult Hippocampal Neurogenesis and in Motivational Aspects to Escape from an Aversive Environment in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 6. Doublecortin-like kinase enhances dendritic remodelling and negatively regulates synapse maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doublecortin-like kinase 1 (DCLK1) Facilitates Dendritic Spine Growth of Pyramidal Neurons in Mouse Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doublecortin-Like Kinase 1 Facilitates Dendritic Spine Growth of Pyramidal Neurons in Mouse Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DCLK1-IN-1 | Other Kinases | Tocris Bioscience [tocris.com]
Application Notes: The Use of Dclk1-IN-3 in a 3D Spheroid Culture System
For Research Use Only.
Introduction
Doublecortin-like kinase 1 (Dclk1) is a microtubule-associated serine/threonine kinase that has been identified as a significant marker for cancer stem cells (CSCs) in a variety of malignancies, including those of the colon, pancreas, and liver.[1][2][3] Elevated expression of Dclk1 is often correlated with advanced clinical stages, metastasis, and poor overall survival, making it a compelling therapeutic target.[1][4] Dclk1 plays a crucial role in regulating key oncogenic signaling pathways such as RAS, Wnt/β-catenin, and Notch.[3][5][6]
Dclk1-IN-3 is a representative small molecule inhibitor designed to target the kinase activity of Dclk1, thereby offering a tool to probe its function and evaluate its therapeutic potential.[4] Three-dimensional (3D) spheroid culture systems are increasingly utilized in cancer research as they more accurately mimic the complex microenvironment of solid tumors, including gradients of nutrients and oxygen, and intricate cell-cell interactions, compared to traditional 2D monolayer cultures.[7][8]
These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability and signaling pathways within a 3D spheroid model.
Mechanism of Action
Dclk1 functions as a protein kinase, phosphorylating downstream substrates to activate signaling cascades that promote tumorigenesis, cell proliferation, and survival. It is known to modulate several critical pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cancer progression. By binding to the ATP-binding pocket of the Dclk1 kinase domain, this compound blocks its phosphotransferase activity. This inhibition leads to the downregulation of downstream signaling, resulting in reduced cancer cell growth, migration, and stemness.[4]
Caption: Dclk1 signaling and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Method)
This protocol details the generation of uniform spheroids using ultra-low attachment plates, a reliable method for high-throughput screening.[9][10]
Materials:
-
Cancer cell lines (e.g., HCT116, Panc-1, HT-29)
-
Complete cell culture medium (appropriate for the cell line)
-
Corning® Spheroid Microplates or other ultra-low attachment 96-well round-bottom plates[10]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Aspirate the culture medium, wash the cell monolayer once with PBS, and add 3-5 mL of Trypsin-EDTA. Incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium to create a single-cell suspension.
-
Perform a cell count. The number of cells to seed depends on the cell line and desired spheroid size, but a starting point of 2,000 to 10,000 cells per well is recommended.[10][11]
-
Dilute the cell suspension to the desired final concentration (e.g., 2.5 x 10⁴ cells/mL for 5,000 cells in 200 µL).
-
Dispense 200 µL of the cell suspension into each well of the 96-well ultra-low attachment plate.
-
To facilitate initial cell aggregation, centrifuge the plate at 300 x g for 10 minutes.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Spheroids should form within 24-72 hours.[10]
-
Monitor spheroid formation and morphology daily using an inverted microscope.
Caption: Experimental workflow for generating 3D spheroids.
Protocol 2: this compound Treatment and Viability Assessment
This protocol uses the CellTiter-Glo® 3D Cell Viability Assay, which is optimized for 3D cultures by enhancing lytic capacity to penetrate large spheroids and measure ATP as an indicator of viability.[12]
Materials:
-
Pre-formed spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay (Promega, Cat. No. G9681)[10]
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete medium. A common concentration range is 0.01 µM to 100 µM. Prepare a vehicle control using the same final concentration of DMSO (typically ≤ 0.1%).
-
Carefully remove 100 µL of medium from each well and replace it with 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
After treatment, transfer the spheroids and medium to an opaque-walled 96-well plate suitable for luminescence readings.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[8]
-
Place the plate on an orbital shaker and mix for 5 minutes to induce cell lysis.[8]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Data Presentation
Summarize the results from the viability assay in a table to facilitate analysis and determination of the IC₅₀ value.
Table 1: Illustrative Viability Data for HCT116 Spheroids Treated with this compound
| This compound Conc. (µM) | Avg. Luminescence (RLU) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 985,400 | 51,200 | 100.0 |
| 0.1 | 965,700 | 48,300 | 98.0 |
| 1.0 | 812,900 | 41,500 | 82.5 |
| 5.0 | 521,300 | 33,800 | 52.9 |
| 10.0 | 288,700 | 24,100 | 29.3 |
| 25.0 | 115,600 | 10,500 | 11.7 |
| 50.0 | 62,100 | 7,800 | 6.3 |
Note: The data presented is for illustrative purposes only.
Protocol 3: Western Blot Analysis of Spheroids
This protocol is for analyzing changes in protein expression and phosphorylation states within the Dclk1 signaling pathway following inhibitor treatment.[13][14]
Materials:
-
Treated spheroids (pool 10-20 spheroids per condition for sufficient protein)
-
Ice-cold PBS
-
RIPA Lysis and Extraction Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Dclk1, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Collect spheroids from each treatment condition by centrifugation (200 x g, 5 min).
-
Wash the spheroids twice with ice-cold PBS.
-
Add 50-100 µL of ice-cold RIPA buffer to the spheroid pellet.
-
Lyse on ice for 30 minutes, vortexing briefly every 10 minutes. For compact spheroids, mechanical disruption (e.g., sonication) may be necessary.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein samples to equal concentrations (e.g., 20-30 µg per lane) with Laemmli buffer and boil at 95°C for 5 minutes.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Logical flow from this compound treatment to cellular outcome.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Irregular Spheroid Formation | Cell line is not amenable to spheroid formation. | Try a different cell line known to form spheroids or supplement the medium with matrix components (e.g., Matrigel). |
| Incorrect cell seeding density. | Optimize seeding density; too few cells won't aggregate, while too many can lead to large, necrotic cores.[11] | |
| High Variability in Spheroid Size | Inhomogeneous cell suspension. | Ensure cells are fully dissociated into a single-cell suspension before seeding. Gently mix the suspension between pipetting steps. |
| Poor Inhibitor Penetration | Spheroids are too large or compact. | Increase treatment duration or use smaller spheroids. The CellTiter-Glo 3D assay is designed for better penetration.[12] |
| Weak Western Blot Signal | Insufficient protein from spheroids. | Pool spheroids from multiple wells for each condition to increase the total protein yield.[15] |
| Inefficient lysis. | Ensure complete lysis by adding a mechanical disruption step (e.g., sonication) after adding RIPA buffer. |
References
- 1. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of DCLK1 in oncogenic signaling (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 9. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3D spheroid culture enhances survival and therapeutic capacities of MSCs injected into ischemic kidney - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dclk1-IN-3 solubility issues and preparation in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCLK1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is DCLK1-IN-1 and what is its mechanism of action?
A1: DCLK1-IN-1 is a potent and selective inhibitor of Doublecortin Like Kinase 1 (DCLK1) and DCLK2.[1] It functions as an ATP-competitive inhibitor.[2] DCLK1 is a serine/threonine kinase that is overexpressed in several cancers, including pancreatic, colorectal, and renal cell carcinoma.[3][4][5] By inhibiting DCLK1, DCLK1-IN-1 can modulate pathways associated with cancer cell motility, stemness, and epithelial-mesenchymal transition (EMT).[3][4][6]
Q2: What is the recommended solvent for dissolving DCLK1-IN-1?
A2: The recommended solvent for dissolving DCLK1-IN-1 is Dimethyl Sulfoxide (DMSO).[7][8] It is also reported to be soluble in 0.1N HCl (aq).[9]
Q3: How should I prepare a stock solution of DCLK1-IN-1 in DMSO?
A3: To prepare a stock solution, dissolve DCLK1-IN-1 powder in fresh, anhydrous DMSO to the desired concentration.[7] For example, to prepare a 10 mM stock solution, you would dissolve 5.28 mg of DCLK1-IN-1 (Molecular Weight: 527.55 g/mol ) in 1 mL of DMSO. It is recommended to use ultrasonic agitation to aid dissolution.[8]
Q4: What are the recommended storage conditions for DCLK1-IN-1 powder and stock solutions?
A4:
-
Powder: Store at -20°C for up to 3 years.[8]
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: DCLK1-IN-1 Solubility in DMSO
This guide addresses common issues encountered when preparing DCLK1-IN-1 solutions in DMSO.
Problem: DCLK1-IN-1 powder is not fully dissolving in DMSO.
-
Possible Cause 1: Incorrect Solvent or Solvent Quality.
-
Solution: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds.[7] Use fresh DMSO from a recently opened bottle.
-
-
Possible Cause 2: Insufficient Agitation.
-
Solution: Vortex the solution for several minutes. If the compound still does not dissolve, sonication can be used to aid dissolution.[8] Be cautious with the duration and power of sonication to avoid heating the sample, which could degrade the compound.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit.
-
Solution: While the reported solubility of a similar compound, DCLK1-IN-1, is as high as 95 mg/mL, it is recommended to prepare stock solutions at a lower, more manageable concentration (e.g., 10 mM or 20 mM) to ensure complete dissolution. Refer to the solubility data table below.
-
Problem: Precipitate forms after the stock solution is prepared or stored.
-
Possible Cause 1: Temperature Fluctuations.
-
Solution: Ensure the stock solution is stored at a constant temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[7] Aliquot the stock solution into smaller, single-use volumes.
-
-
Possible Cause 2: Water Contamination.
-
Solution: As mentioned, water can decrease solubility. Ensure that no moisture is introduced into the stock solution during handling. Use filter tips when pipetting and keep the vial tightly sealed.
-
-
Possible Cause 3: Supersaturated Solution.
-
Solution: If a very high concentration was prepared, the solution may be supersaturated and unstable. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If this fails, it is recommended to prepare a new stock solution at a lower concentration.
-
Quantitative Data Summary
Table 1: Solubility of DCLK1-IN-1 in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method |
| DMSO | 95 | 180.08 | Not specified |
| DMSO | 35.71 | ~67.7 | Ultrasonic |
Note: The molecular weight of DCLK1-IN-1 is 527.55 g/mol .
Experimental Protocols
Protocol: Preparation of DCLK1-IN-1 Stock Solution
-
Materials:
-
DCLK1-IN-1 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the DCLK1-IN-1 powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of DCLK1-IN-1 powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Avoid excessive heating.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Troubleshooting Workflow for DCLK1-IN-1 Solubility Issues
Caption: Troubleshooting workflow for DCLK1-IN-1 solubility in DMSO.
Signaling Pathway Context for DCLK1 Inhibition
Caption: Simplified pathway showing DCLK1 inhibition by DCLK1-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. DCLK1-IN-1 - Immunomart [immunomart.org]
- 9. axonmedchem.com [axonmedchem.com]
Optimizing Dclk1-IN-3 concentration for inhibiting cancer cell invasion
Welcome to the technical support center for Dclk1-IN-3, a selective inhibitor of Doublecortin Like Kinase 1 (DCLK1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for inhibiting cancer cell invasion. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as DCLK1-IN-1 in much of the scientific literature, is a selective, in-vivo compatible chemical probe that targets the kinase domain of Doublecortin Like Kinase 1 (DCLK1) and its close homolog DCLK2.[1][2] DCLK1 is a serine/threonine kinase that is overexpressed in a variety of cancers and is associated with poor patient prognosis.[1][3] By inhibiting the kinase activity of DCLK1, this compound can modulate signaling pathways involved in cell motility, epithelial-to-mesenchymal transition (EMT), and cancer stem cell properties, thereby inhibiting cancer cell invasion.[1][4][5]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound is highly dependent on the cancer cell line and the specific assay being performed. In vitro studies have reported a range of effective concentrations from 0.5 µM to 10 µM.[4] For instance, in wound-healing assays with renal cell carcinoma (RCC) cells, a dose-dependent effect was observed from 0.5 to 10 µM.[4] However, for inhibiting spheroid formation in RCC cell lines, concentrations of 1, 5, and 10 µM were found to be effective.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am not observing a significant effect of this compound on my cancer cell line's viability. Is this expected?
A3: Yes, this is a commonly observed phenomenon. Studies on pancreatic, colon, and renal cancer cell lines have shown that this compound has a limited effect on cell proliferation and viability in 2D cell cultures, with high IC50 values for proliferation (e.g., ~22 to 35 µM in RCC cells).[4][6] However, the inhibitor strongly affects clonogenic capacity, cell migration, and invasion at much lower concentrations.[4]
Q4: What signaling pathways are affected by this compound treatment?
A4: DCLK1 is known to regulate several key signaling pathways involved in cancer progression.[3] Consequently, inhibition with this compound can modulate these pathways, including:
-
Wnt/β-Catenin signaling: DCLK1 can promote cancer progression through this pathway.[7][8]
-
Epithelial-Mesenchymal Transition (EMT): DCLK1 is associated with EMT, and its inhibition can reverse this process.[4][5]
-
Pathways associated with cell motility: Proteomics analysis has revealed that DCLK1 inhibition modulates proteins and pathways linked to cell movement.
-
NOTCH signaling: DCLK1 has been identified as a regulator of the NOTCH signaling pathway.[3][9]
-
Hippo-YAP signaling: DCLK1 can promote stem cell-like properties in prostate cancer through the Hippo-YAP pathway.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No inhibition of invasion | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal concentration. Consider that some cell lines, like renal cell carcinoma cells, may require higher concentrations (5-10 µM) due to factors like multi-drug resistance transporter expression.[4] |
| Incorrect assay setup: The invasion assay protocol may not be optimized. | Ensure the chemoattractant gradient is properly established and that the extracellular matrix (ECM) coating is of the correct thickness and consistency. | |
| Low DCLK1 expression: The target cancer cell line may not express sufficient levels of DCLK1. | Verify DCLK1 expression in your cell line using Western blot or qRT-PCR. | |
| High cell death/toxicity | Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and toxicity. | Lower the concentration of this compound. Even though it has low toxicity, very high concentrations can be detrimental.[2] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). | |
| Inconsistent results | Variable inhibitor activity: Improper storage of this compound can lead to degradation. | Store this compound as recommended by the manufacturer, typically at -20°C in powder form and -80°C in solvent.[2] Prepare fresh working solutions for each experiment. |
| Inconsistent cell seeding: Uneven cell numbers across wells will lead to variability. | Ensure accurate and consistent cell counting and seeding for all experimental conditions. | |
| Variability in ECM coating: Inconsistent coating of transwell inserts can affect invasion rates. | Follow a standardized protocol for coating inserts to ensure a uniform ECM layer.[11] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (DCLK1-IN-1)
| Assay Type | Cell Line(s) | Effective Concentration Range | IC50 Values | Reference |
| Kinase Binding Assay | Recombinant DCLK1/DCLK2 | - | DCLK1: 9.5 nM, DCLK2: 31 nM | [1] |
| Kinase Activity Assay | Recombinant DCLK1/DCLK2 | - | DCLK1: 57 nM, DCLK2: 103 nM | [1] |
| NanoBRET Cellular Target Engagement | HCT116 | - | 279 nM | [1] |
| Wound Healing Assay | ACHN, CAKI-1, 786-O (RCC) | 0.5 - 10 µM (dose-dependent) | - | [4] |
| Transwell Migration/Invasion | ACHN, CAKI-1, 786-O (RCC) | 1, 5, 10 µM | >50% decrease at these concentrations | [4] |
| Spheroid Formation Assay | ACHN, CAKI-1 (RCC) | 1, 5, 10 µM | Significant reduction in spheroid number | [4] |
| 2D Colony Formation Assay | ACHN, 786-O, CAKI-1 (RCC) | As low as 1 µM | Strong inhibition | [4] |
| Proliferation (MTT) Assay | ACHN, 786-O, CAKI-1 (RCC) | - | ~22 - 35 µM | [4] |
Experimental Protocols
1. Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a layer of extracellular matrix (ECM).
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel or other ECM components
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
-
-
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium to the desired concentration (e.g., 200 µg/mL).[11] Add 100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for 2-3 hours to allow for gelation.[11]
-
Cell Preparation: Culture cancer cells to ~80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Assay Setup: Add 500 µL of medium containing the chemoattractant to the lower chamber of the plate. Carefully place the Matrigel-coated inserts into the wells. Seed the cell suspension (e.g., 1 x 10^5 cells in 100 µL) into the upper chamber of the inserts.[11]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
-
2. Wound Healing (Scratch) Assay
This assay assesses cell migration in a 2D culture.
-
Materials:
-
6-well or 12-well plates
-
P200 pipette tip or a specialized scratch tool
-
Cell culture medium with this compound or vehicle
-
Microscope with a camera
-
-
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile P200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the well with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentrations of this compound or vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0. Continue to capture images of the same field at regular intervals (e.g., every 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.
-
Visualizations
References
- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]
- 3. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity [mdpi.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Troubleshooting inconsistent results in Dclk1-IN-3 in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in in vivo experiments utilizing DCLK1 inhibitors, with a focus on the well-characterized inhibitor DCLK1-IN-1. As "Dclk1-IN-3" does not correspond to a known publicly documented DCLK1 inhibitor, this guide will focus on the principles of in vivo studies with DCLK1 inhibitors using DCLK1-IN-1 as the primary example.
Frequently Asked Questions (FAQs)
Q1: What is DCLK1 and why is it a therapeutic target?
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase that has been identified as a marker for tumor stem cells in various cancers, including colorectal, pancreatic, and renal cell carcinoma.[1] Its expression is often associated with tumor progression, metastasis, and resistance to therapy.[2] Targeting DCLK1 aims to eliminate cancer stem cells, which are thought to be responsible for tumor recurrence and therapeutic resistance.
Q2: What is DCLK1-IN-1 and what is its mechanism of action?
DCLK1-IN-1 is a selective and orally bioavailable small molecule inhibitor of DCLK1 kinase activity.[3][4] It functions by binding to the ATP-binding pocket of the DCLK1 kinase domain, preventing the phosphorylation of downstream substrates.[5] This inhibition has been shown to suppress cancer cell proliferation, migration, and invasion, and to promote anti-tumor immunity.[1][6]
Q3: What are the known isoforms of DCLK1 and do they impact inhibitor efficacy?
DCLK1 has multiple isoforms, with the long and short isoforms being the most studied.[7] These isoforms can have different biological functions and expression patterns in normal and cancerous tissues.[7][8] The differential expression of DCLK1 isoforms in your cancer model could contribute to variability in the efficacy of DCLK1 inhibitors. It is recommended to characterize the isoform expression profile in your experimental system.
Q4: What are the key signaling pathways regulated by DCLK1?
DCLK1 is involved in several critical cancer-related signaling pathways, including:
-
Epithelial-Mesenchymal Transition (EMT): DCLK1 promotes EMT, a process that allows cancer cells to become more motile and invasive.[2]
-
Wnt/β-catenin Pathway: DCLK1 can activate the Wnt/β-catenin pathway, which is crucial for cell proliferation and stem cell maintenance.[9]
-
Notch Signaling: DCLK1 has been shown to regulate the Notch signaling pathway, another key regulator of stem cell function.
-
Hippo-YAP Pathway: DCLK1 can promote cancer stem cell-like properties by activating the YAP transcriptional coactivator, a downstream effector of the Hippo pathway.
-
NF-κB Signaling: DCLK1 can interact with IKKβ to activate the NF-κB pathway, promoting inflammation.[10]
Troubleshooting Inconsistent In Vivo Results
Inconsistent results in in vivo studies with DCLK1 inhibitors can arise from various factors, from experimental design to data analysis. This section provides a structured guide to troubleshoot common issues.
Experimental Design & Pre-clinical Models
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth between animals in the same group. | Inconsistent number of viable cells injected: Improper cell handling, clumping of cells, or inaccurate cell counting can lead to different initial tumor burdens. | Ensure proper cell culture techniques, use a single-cell suspension for injection, and verify cell viability (e.g., with trypan blue) immediately before injection. |
| Suboptimal tumor implantation site: For orthotopic models, inconsistent injection depth or leakage of cells can affect tumor establishment.[11][12] | Standardize the surgical procedure for orthotopic implantation. For subcutaneous models, ensure consistent injection into the same flank and depth. | |
| Animal health and stress: Underlying health issues or stress in the animals can impact tumor growth and response to treatment. | Closely monitor animal health, maintain a consistent and low-stress environment, and ensure proper husbandry. | |
| Lack of significant tumor growth inhibition with DCLK1-IN-1 treatment. | Low DCLK1 expression in the xenograft model: The efficacy of DCLK1 inhibitors is dependent on the expression of DCLK1 in the tumor cells. | Verify DCLK1 expression in your cell line or patient-derived xenograft (PDX) model by Western blot or immunohistochemistry before starting the in vivo study. |
| Inappropriate animal model: Subcutaneous xenograft models may not fully recapitulate the tumor microenvironment, which can influence drug efficacy.[13][14] | Consider using orthotopic xenograft models, which place the tumor in its native organ environment, or patient-derived xenograft (PDX) models, which better preserve the heterogeneity of the original tumor.[15][16] | |
| Drug resistance: The tumor cells may have intrinsic or acquired resistance to DCLK1 inhibition. | Investigate potential resistance mechanisms, such as mutations in the DCLK1 kinase domain or activation of alternative signaling pathways. |
DCLK1-IN-1 Formulation and Administration
| Problem | Potential Cause | Recommended Solution |
| Inconsistent drug exposure between animals. | Improper drug formulation: DCLK1-IN-1 may not be fully dissolved or may precipitate out of solution, leading to inaccurate dosing. | Prepare the formulation fresh daily. Ensure the vehicle is appropriate for the route of administration and that the inhibitor is fully solubilized. Sonication may be helpful. |
| Inaccurate dosing: Errors in calculating the dose or in the administration technique (e.g., oral gavage) can lead to variability. | Carefully calculate the dose based on individual animal body weight. Ensure proper training in administration techniques to minimize variability. | |
| Observed toxicity or adverse effects in treated animals. | High dose of DCLK1-IN-1: While generally well-tolerated, high doses may lead to off-target effects or toxicity.[3] | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a dose that has been shown to be effective and well-tolerated in previous studies (e.g., up to 100 mg/kg).[17] |
| Vehicle-related toxicity: The vehicle used to dissolve DCLK1-IN-1 may have its own toxic effects. | Include a vehicle-only control group in your study to assess any effects of the vehicle itself. |
Data Analysis and Interpretation
| Problem | Potential Cause | Recommended Solution |
| High variability in endpoint measurements (e.g., tumor volume). | Inconsistent measurement technique: Different individuals measuring tumors or inconsistent caliper placement can introduce variability. | Have a single, trained individual perform all tumor measurements. Use digital calipers for accuracy and measure in two dimensions. |
| Misinterpretation of results due to off-target effects. | Use of a non-selective inhibitor: Some kinase inhibitors have off-target effects that can confound the interpretation of results.[18] | DCLK1-IN-1 is a highly selective inhibitor.[3] However, if using other, less selective inhibitors, consider their known off-target activities when interpreting your data. |
| Lack of correlation between in vitro and in vivo results. | Differences in the experimental environment: The in vivo microenvironment, including interactions with stromal cells and the immune system, can significantly alter drug response compared to in vitro cultures. | Acknowledge the limitations of in vitro models. Utilize more complex in vitro systems like 3D organoids or co-cultures to better mimic the in vivo environment before moving to animal studies. |
Experimental Protocols
Protocol 1: Subcutaneous Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human colorectal cancer cell line (e.g., HCT116).
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NU/NU nude or NOD/SCID)
-
DCLK1-IN-1
-
Vehicle for DCLK1-IN-1 (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
Procedure:
-
Cell Preparation:
-
Culture HCT116 cells to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure them 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
DCLK1-IN-1 Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the DCLK1-IN-1 formulation and vehicle control fresh daily.
-
Administer DCLK1-IN-1 (e.g., 50-100 mg/kg) or vehicle to the mice daily via oral gavage.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint Analysis:
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 2: Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic xenograft model using a human pancreatic cancer cell line (e.g., PANC-1). This procedure is more complex and requires surgical expertise.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1)
-
All materials listed in Protocol 1
-
Surgical instruments
-
Sutures or wound clips
Procedure:
-
Cell Preparation:
-
Prepare the pancreatic cancer cells as described in Protocol 1.
-
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small incision in the upper left abdominal quadrant to expose the pancreas.
-
Carefully inject 20-30 µL of the cell suspension (1-2 x 10^6 cells) into the tail of the pancreas.
-
Close the abdominal wall and skin with sutures or wound clips.
-
-
Post-operative Care and Monitoring:
-
Provide post-operative analgesia as recommended by your institution's animal care committee.
-
Monitor the mice closely for recovery and signs of distress.
-
Tumor growth can be monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by sacrificing a subset of animals at different time points.
-
-
DCLK1-IN-1 Treatment and Endpoint Analysis:
-
Initiate treatment when tumors are established (as determined by imaging or pilot studies).
-
Follow the treatment and endpoint analysis procedures as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize key quantitative data for DCLK1-IN-1 from published studies.
Table 1: In Vitro Potency of DCLK1-IN-1
| Assay Type | Target | IC50 (nM) | Reference |
| Binding Assay | DCLK1 | 9.5 | [3][19] |
| Kinase Assay | DCLK1 | 57.2 | [3] |
| Binding Assay | DCLK2 | 31 | [3] |
| Kinase Assay | DCLK2 | 103 | [3] |
| Cell-based Assay (HCT116) | DCLK1 | 279 | [19] |
Table 2: In Vivo Pharmacokinetic Properties of DCLK1-IN-1 in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 2.09 hours | [3][4][20] |
| Area Under the Curve (AUC) | 5,506 h*ng/mL | [3][4] |
| Oral Bioavailability | 81% | [3][4] |
| Maximum Tolerated Dose | Up to 100 mg/kg | [17] |
Signaling Pathways and Experimental Workflows
DCLK1 Signaling Pathways
Caption: DCLK1 Signaling Pathways in Cancer.
In Vivo Experimental Workflow
Caption: General workflow for in vivo efficacy studies of DCLK1 inhibitors.
Troubleshooting Logic Diagram
Caption: Logical approach to troubleshooting inconsistent in vivo results.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oncogenic functions and clinical significances of DCLK1 isoforms in colorectal cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]
- 10. Doublecortin-like kinase 1 activates NF-κB to induce inflammatory responses by binding directly to IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 14. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 15. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 16. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Dclk1-IN-3
This technical support center provides best practices for the storage and handling of DCLK1-IN-1, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Storage and Handling
Proper storage and handling of DCLK1-IN-1 are critical for maintaining its stability and ensuring reproducible experimental results.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | Use within 2 years. |
| -20°C | 1 year | Use within 1 year. |
Handling Guidelines:
-
Hygroscopic Nature: DCLK1-IN-1 is hygroscopic. It is recommended to use freshly opened DMSO for preparing stock solutions to avoid solubility issues.
-
Shipping: The compound is typically shipped at room temperature.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection, when handling the compound.
-
Ventilation: Handle in a well-ventilated area or under a fume hood.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with DCLK1-IN-1.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | - Improper solvent used.- Solvent has absorbed moisture.- Solution is supersaturated. | - Ensure you are using a recommended solvent such as DMSO or ethanol.[1]- Use freshly opened, anhydrous DMSO as it is hygroscopic.[2]- Gently warm the solution and/or use sonication to aid dissolution. |
| Inconsistent Results in Cell-Based Assays | - Degradation of the compound due to improper storage.- Variability in cell passage number or health.- Inconsistent incubation times. | - Store stock solutions at -80°C or -20°C as recommended and avoid repeated freeze-thaw cycles.[2]- Use cells within a consistent passage number range and ensure they are healthy and actively dividing before treatment.- Adhere strictly to the optimized incubation times for your specific cell line and assay. |
| Low Inhibitory Activity Observed | - Incorrect concentration of the inhibitor used.- Inactive compound.- High ATP concentration in kinase assays. | - Confirm the final concentration of DCLK1-IN-1 in your assay. IC50 values are in the nanomolar range for DCLK1 and DCLK2.[1][2]- Verify the storage conditions and age of the compound. If in doubt, use a fresh vial.- For in vitro kinase assays, the ATP concentration should be close to the Km value for the enzyme.[3] |
| Toxicity in in vivo Models | - High dosage.- Improper formulation. | - DCLK1-IN-1 is generally well-tolerated at doses up to 100 mg/kg in mice.[4]- Ensure the formulation is prepared correctly. For oral administration, a common formulation is a suspension in corn oil or a solution with PEG300, Tween-80, and saline.[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of DCLK1-IN-1?
The most common and recommended solvent for preparing a stock solution of DCLK1-IN-1 is Dimethyl Sulfoxide (DMSO).[1][2] Ethanol can also be used.[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.
2. What are the known cellular targets of DCLK1-IN-1?
DCLK1-IN-1 is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1) and Doublecortin-like kinase 2 (DCLK2).[1][2] It has been shown to have no significant activity against other kinases such as ERK5, ACK, and LRRK2.[1][2]
3. What is the typical concentration range for in vitro cell culture experiments?
The effective concentration of DCLK1-IN-1 in in vitro experiments can vary depending on the cell line and the specific assay. However, concentrations in the range of 1 µM to 10 µM have been shown to be effective in various studies.[5] For example, it potently binds to DCLK1 in HCT116 cells with an IC50 of 279 nM.[2]
4. How should I prepare DCLK1-IN-1 for in vivo animal studies?
For oral administration in mice, DCLK1-IN-1 can be formulated in corn oil. A typical protocol involves dissolving the compound in a small amount of DMSO first, and then mixing it with corn oil.[2] Another common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is recommended to prepare these formulations fresh on the day of use.
5. Can DCLK1-IN-1 be used in Western blotting experiments?
Yes, DCLK1-IN-1 is often used to treat cells prior to lysis and Western blot analysis to investigate its effect on protein expression and signaling pathways. For instance, it has been used to show a decrease in the phosphorylation of DCLK1 and the expression of downstream targets like c-MET and c-MYC.[6]
Experimental Protocols
Western Blot Analysis of DCLK1 Phosphorylation
This protocol describes the use of DCLK1-IN-1 to assess its impact on the phosphorylation of DCLK1 in cultured cells.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the desired concentrations of DCLK1-IN-1 (e.g., 1-10 µM) or DMSO (vehicle control) for the specified duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-DCLK1 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total DCLK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of DCLK1-IN-1 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of DCLK1-IN-1 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
DCLK1 Signaling Pathway Inhibition by DCLK1-IN-1
DCLK1 is a serine/threonine kinase that plays a role in several oncogenic signaling pathways. DCLK1-IN-1 selectively inhibits the kinase activity of DCLK1, thereby disrupting these pathways.
Caption: DCLK1 signaling and its inhibition by DCLK1-IN-1.
General Experimental Workflow Using DCLK1-IN-1
This diagram illustrates a typical workflow for investigating the effects of DCLK1-IN-1 in a cell-based experiment.
Caption: A typical experimental workflow using DCLK1-IN-1.
References
- 1. DCLK1-IN-1 | Other Kinases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DCLK1-IN-1 and LRRK2-IN-1 in Colorectal Cancer
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of colorectal cancer (CRC) therapeutics, the targeting of specific kinases involved in tumor progression and cancer stem cell (CSC) maintenance has emerged as a promising strategy. This guide provides a detailed comparison of two kinase inhibitors, DCLK1-IN-1 and LRRK2-IN-1, which have shown efficacy in preclinical models of colorectal cancer. While both are potent kinase inhibitors, their primary targets and mechanisms of action in the context of CRC present a compelling narrative for researchers in the field.
Doublecortin-like kinase 1 (DCLK1) is recognized as a specific marker for tumor stem cells in colorectal cancer and is implicated in driving tumor growth, metastasis, and resistance to therapy.[1][2] Conversely, Leucine-rich repeat kinase 2 (LRRK2) has been genetically linked to an increased risk of several cancers, with the G2019S gain-of-function mutation being associated with enhanced colon tumorigenesis, primarily through inflammatory pathways.[3]
Interestingly, while LRRK2-IN-1 was developed as a potent LRRK2 inhibitor, studies have revealed that its anti-cancer effects in colorectal and pancreatic cancer models are mediated through the potent inhibition of DCLK1 kinase activity.[4][5] This guide will therefore compare the efficacy of a dedicated DCLK1 inhibitor, DCLK1-IN-1, with LRRK2-IN-1, focusing on their activity against their common target in CRC, DCLK1.
Performance Data at a Glance: DCLK1-IN-1 vs. LRRK2-IN-1
The following tables summarize the available quantitative data on the efficacy of DCLK1-IN-1 and LRRK2-IN-1 in colorectal cancer models.
| Inhibitor | Target(s) in CRC | IC50 (DCLK1 Kinase Activity) | Cell Line(s) Studied | In Vivo Model(s) | Reference(s) |
| DCLK1-IN-1 | DCLK1 | 143 nM | HCT116, hCRC#1, MC38 | MC38 syngeneic mouse model | [1] |
| LRRK2-IN-1 | DCLK1, LRRK2 | 2.61 nM | HCT116, AsPC-1 | Colitis-associated cancer (CAC) mouse model | [5][6] |
| Inhibitor | Effect on Cell Proliferation/Viability | Effect on Cell Migration/Invasion | Effect on Apoptosis | In Vivo Efficacy | Reference(s) |
| DCLK1-IN-1 | Reduced cell growth (IC50 of 3.842 µM in HCT116 and 3.620 µM in hCRC#1) | Significantly reduced migration of CRC cells at 1 µM | Increased apoptosis | Attenuated CRC growth in a syngeneic mouse model | [1] |
| LRRK2-IN-1 | Inhibition of cancer cell proliferation | Inhibition of cancer cell migration and invasion | Induction of apoptosis and cell cycle arrest | Ameliorated the severity of colon cancer in a CAC model | [4][5][6] |
Delving into the Mechanisms: DCLK1 and LRRK2 Signaling in CRC
The signaling pathways modulated by DCLK1 and LRRK2 in colorectal cancer are pivotal to understanding the therapeutic potential of their respective inhibitors.
DCLK1 Signaling Pathway in Colorectal Cancer
DCLK1, as a cancer stem cell marker, is involved in multiple pro-tumorigenic signaling cascades. It has been shown to regulate key pathways such as Wnt, Notch, and NF-κB.[7] A significant mechanism of DCLK1 in promoting CRC aggressiveness involves its interaction with X-ray repair cross-complementing 5 (XRCC5). DCLK1 phosphorylates XRCC5, which in turn transcriptionally activates cyclooxygenase-2 (COX2), leading to increased production of prostaglandin E2 (PGE2). This cascade fosters an inflammatory tumor microenvironment, thereby enhancing the aggressive behavior of CRC cells.[1]
LRRK2 Signaling Pathway in Colorectal Cancer
The role of LRRK2 in colorectal cancer is strongly associated with inflammation, particularly in the context of the G2019S mutation. This gain-of-function mutation promotes intestinal inflammation, which is a key driver of colitis-associated cancer.[3] Mechanistically, LRRK2 G2019S can amplify inflammasome activation and induce epithelial cell necrosis. This pro-inflammatory environment activates signaling pathways such as NF-κB and STAT3, leading to the upregulation of downstream targets that promote cell proliferation and survival.[3]
Experimental Protocols: A Guide to Key Assays
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of DCLK1-IN-1 and LRRK2-IN-1.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of DCLK1-IN-1 and LRRK2-IN-1 on the viability and proliferation of colorectal cancer cells.
Protocol:
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of DCLK1-IN-1 and LRRK2-IN-1 in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value for each inhibitor.
Transwell Migration Assay
Objective: To assess the effect of DCLK1-IN-1 and LRRK2-IN-1 on the migratory capacity of colorectal cancer cells.
Protocol:
-
Chamber Preparation: Use Transwell inserts with an 8.0 µm pore size membrane. Pre-coat the upper surface of the membrane with a thin layer of an appropriate extracellular matrix protein (e.g., fibronectin) if desired, and allow it to dry.
-
Cell Preparation: Culture colorectal cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. The serum-free medium in the upper chamber should contain the desired concentration of DCLK1-IN-1, LRRK2-IN-1, or vehicle control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂.
-
Cell Removal and Fixation: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.
-
Staining and Visualization: Stain the migrated cells with a 0.1% crystal violet solution for 20 minutes. Wash the inserts with PBS and allow them to air dry. Visualize and count the migrated cells in several random fields under a microscope.
-
Quantification: Quantify the number of migrated cells per field and compare the treated groups to the control group.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of DCLK1-IN-1 and LRRK2-IN-1.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1 x 10⁶ MC38 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth and Grouping: Monitor tumor growth regularly by measuring tumor volume (Volume = 0.5 x Length x Width²). When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer DCLK1-IN-1, LRRK2-IN-1, or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the treatment period.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as immunohistochemistry for proliferation and apoptosis markers, or western blotting for target engagement. Compare the tumor growth and final tumor weights between the treated and control groups to assess the in vivo efficacy of the inhibitors.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of DCLK1-IN-1 and LRRK2-IN-1 in colorectal cancer research.
Conclusion
The comparison between DCLK1-IN-1 and LRRK2-IN-1 in the context of colorectal cancer offers valuable insights for researchers. While both inhibitors demonstrate potent anti-cancer activity, the finding that LRRK2-IN-1's efficacy in CRC is primarily through DCLK1 inhibition underscores the significance of DCLK1 as a therapeutic target. LRRK2-IN-1 exhibits a significantly lower IC50 for DCLK1 kinase activity compared to DCLK1-IN-1, suggesting it may be a more potent inhibitor of this specific target in CRC models.
However, the broader kinase selectivity profile of each compound and potential off-target effects should be carefully considered in the design and interpretation of future studies. For researchers focused on specifically targeting the DCLK1-mediated pathways in CRC, LRRK2-IN-1 presents a powerful tool, while DCLK1-IN-1 serves as a more selective, albeit less potent, probe for DCLK1's role. The choice between these inhibitors will depend on the specific research question, with both offering promising avenues for the development of novel therapeutics for colorectal cancer.
References
- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doublecotin-Like Kinase 1 Increases Chemoresistance of Colorectal Cancer Cells through the Anti-Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 G2019S Promotes Colon Cancer Potentially via LRRK2–GSDMD Axis-Mediated Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule kinase inhibitor LRRK2-IN-1 demonstrates potent activity against colorectal and pancreatic cancer through inhibition of doublecortin-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule kinase inhibitor LRRK2-IN-1 demonstrates potent activity against colorectal and pancreatic cancer through inhibition of doublecortin-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity Profiles of DCLK1-IN-1 and XMD8-92
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor selectivity profiles for the highly specific Doublecortin-like kinase 1 (DCLK1) inhibitor, DCLK1-IN-1, and the multi-targeted inhibitor, XMD8-92. The selection of an appropriate chemical probe is critical for accurately dissecting cellular signaling pathways and for the development of targeted therapeutics. This document summarizes key quantitative data, outlines common experimental methodologies for determining kinase selectivity, and visualizes the relevant biological and experimental frameworks to aid in informed decision-making.
A note on nomenclature: This guide refers to DCLK1-IN-1, a well-characterized and highly selective DCLK1/2 inhibitor. While the prompt mentioned "Dclk1-IN-3," publicly available scientific literature predominantly details the selectivity and effects of DCLK1-IN-1.
Data Presentation: Inhibitor Specificity and Potency
The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of its intended target. The following table summarizes the inhibitory activities of DCLK1-IN-1 and XMD8-92 against their primary targets and key off-targets.
| Target | Compound | Potency (IC50 / Kd) | Assay Type |
| DCLK1 | DCLK1-IN-1 | 9.5 nM (IC50) / 57.2 nM (IC50) [1] | KINOMEscan (binding) / Kinase Assay |
| XMD8-92 | Weakly active (716 nM IC50) | Kinase Assay | |
| DCLK2 | DCLK1-IN-1 | 31 nM (IC50) / 103 nM (IC50) [1] | KINOMEscan (binding) / Kinase Assay |
| XMD8-92 | 190 nM (Kd) | Binding Assay | |
| ERK5 (BMK1) | DCLK1-IN-1 | No significant activity[1] | Not specified |
| XMD8-92 | 80 nM (Kd) [2] | Binding Assay | |
| BRD4 | DCLK1-IN-1 | No significant activity | Not specified |
| XMD8-92 | 190 nM (Kd) | Binding Assay | |
| PLK4 | DCLK1-IN-1 | Not specified | Not specified |
| XMD8-92 | 600 nM (Kd) | Binding Assay | |
| TNK1 | DCLK1-IN-1 | Not specified | Not specified |
| XMD8-92 | 890 nM (Kd) | Binding Assay |
Summary of Selectivity:
DCLK1-IN-1 demonstrates exquisite selectivity for DCLK1 and its close homolog DCLK2.[3] KINOMEscan profiling against a panel of 489 human kinases revealed that at a concentration of 1 µM, DCLK1-IN-1 exclusively inhibits DCLK1 and DCLK2 to below 10% of the control signal.[3] This high degree of selectivity makes it a superior tool for specifically investigating the biological functions of DCLK1/2 kinase activity.
XMD8-92 is a multi-targeted inhibitor with potent activity against ERK5 (BMK1) and the bromodomain-containing protein BRD4.[2] It also exhibits inhibitory activity against other kinases, including DCAMKL2, PLK4, and TNK1, at nanomolar concentrations. While sometimes used in studies to inhibit DCLK1, its pleiotropic effects, particularly the potent inhibition of ERK5 and BRD4, can confound the interpretation of experimental results.[4]
DCLK1 Signaling Pathway
DCLK1 is a serine/threonine kinase that has been identified as a marker for cancer stem cells in various malignancies, including colorectal, pancreatic, and renal cancers.[5][6] It plays a crucial role in regulating tumorigenesis and epithelial-mesenchymal transition (EMT) by modulating several key signaling pathways such as Notch, Wnt/β-catenin, and RAS.[5][7] Understanding these pathways is essential when evaluating the on- and off-target effects of inhibitors.
Caption: DCLK1 signaling and inhibitor targets.
Experimental Protocols: Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor is typically achieved through in vitro biochemical assays that measure either the inhibitor's ability to bind to the kinase or its ability to inhibit the kinase's catalytic activity.
General Protocol for a Biochemical Kinase Assay (e.g., ADP-Glo™ or similar luminescence-based assay):
-
Compound Preparation: The test inhibitor (e.g., DCLK1-IN-1 or XMD8-92) is serially diluted to create a range of concentrations for IC50 determination. This is typically done in an assay buffer containing a low percentage of DMSO.[8]
-
Kinase Reaction Setup: In a multi-well plate (commonly 384-well), the following components are added to each well:
-
The purified kinase enzyme of interest.
-
A specific peptide substrate for that kinase.
-
The prepared test inhibitor at a specific concentration.
-
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and necessary cofactors (e.g., MgCl2). The ATP concentration is often set near its Km value for the specific kinase to ensure sensitive detection of inhibition.[8]
-
Incubation: The reaction plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow for the enzymatic phosphorylation of the substrate.[9]
-
Reaction Termination and ADP Detection:
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.[8]
-
A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP.
-
-
Signal Generation: The newly generated ATP is used by a luciferase to produce a luminescent signal, which is directly proportional to the amount of ADP produced during the initial kinase reaction.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of kinase activity is calculated relative to a control reaction (e.g., DMSO vehicle). The resulting data is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Caption: Workflow for a typical biochemical kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe XMD8-92 | Chemical Probes Portal [chemicalprobes.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 7. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle: Cross-Validation of DCLK1 Pharmacological Inhibition Versus Genetic Knockout
A Comparative Guide for Researchers
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in cancer progression and a promising therapeutic target.[1] It is recognized as a specific marker for certain cancer stem cells (CSCs) and is implicated in promoting tumorigenesis, metastasis, and resistance to therapy.[2][3] Researchers employ two primary strategies to probe DCLK1 function and validate it as a therapeutic target: pharmacological inhibition with small molecules, such as DCLK1-IN-1, and genetic ablation through techniques like CRISPR/Cas9-mediated knockout (KO).[2][4] This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers in selecting the appropriate methodology for their studies.
Performance Snapshot: DCLK1-IN-1 vs. Genetic Knockout
Pharmacological inhibition with DCLK1-IN-1 and genetic knockout of the DCLK1 gene largely produce congruent results, reinforcing the on-target effects of the inhibitor. Both methodologies lead to a significant reduction in cancer cell aggressiveness, including decreased proliferation, survival, migration, and stemness.[1] This concordance validates the kinase activity of DCLK1 as a key driver of its oncogenic functions.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative effects of DCLK1-IN-1 and DCLK1 genetic knockout on various cancer cell lines as reported in preclinical studies.
Table 1: Effect of DCLK1-IN-1 on Cancer Cell Lines
| Cell Line | Assay | Metric | Result |
| HCT116 (Colorectal Cancer) | Kinase Assay | IC50 | 143 nM[1] |
| HCT116 (Colorectal Cancer) | Growth Assay | IC50 | 3.842 µM[1] |
| hCRC#1 (Patient-derived Colorectal Cancer) | Growth Assay | IC50 | 3.620 µM[1] |
| HCT116 (Colorectal Cancer) | Cell Survival | % Reduction | Significant reduction with 3 µM[1] |
| HCT116 (Colorectal Cancer) | Apoptosis | % Increase | Significant increase with 3 µM[1] |
| HCT116 (Colorectal Cancer) | Migration | % Reduction | Significant reduction with 1 µM[1] |
| Renal Cell Carcinoma (RCC) cell lines | Proliferation | IC50 | ~22 to 35 µM[5] |
| Renal Cell Carcinoma (RCC) cell lines | Colony Formation | % Reduction | Significant reduction[5] |
| Renal Cell Carcinoma (RCC) cell lines | Migration & Invasion | % Reduction | Significant reduction[5] |
Table 2: Effect of DCLK1 Genetic Knockout/Knockdown on Cancer Cell Lines
| Cell Line | Genetic Method | Assay | Outcome |
| HCT116 (Colorectal Cancer) | Knockout (KO) | Survival, Proliferation, Migration, Invasion | Significant attenuation of aggressive phenotypes[1] |
| HCT116 (Colorectal Cancer) | Knockout (KO) | Apoptosis | Increased apoptosis[1] |
| Patient-derived CRC cells | siRNA | Aggressiveness | Attenuated CRC aggressiveness[1] |
| OVCAR-8 (Ovarian Cancer) | Knockout (KO) | Spheroid Area (Proliferation) | Significant decrease[6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | siRNA | Proliferation, Invasion, Migration | Substantially decreased[7] |
| Pancreatic Cancer Cells | siRNA | Clonogenicity | Significant reduction[8] |
DCLK1 Signaling Pathways
DCLK1 exerts its pro-tumorigenic effects through a complex network of signaling pathways. Understanding these pathways is crucial for interpreting experimental results from both inhibitor and knockout studies. DCLK1 has been shown to regulate key oncogenic pathways including Wnt/β-catenin, Notch, Hippo-YAP, and inflammatory signaling cascades.[9][10][11]
Caption: DCLK1 signaling network in cancer.
Experimental Workflows and Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are representative workflows and methodologies for key assays used to evaluate DCLK1 function.
Experimental Workflow: Comparing DCLK1-IN-1 and DCLK1 KO
Caption: Workflow for comparing pharmacological vs. genetic inhibition.
Detailed Experimental Protocols
1. Western Blotting for DCLK1 Expression and Phosphorylation
-
Objective: To confirm the knockout of DCLK1 protein in KO cells or the inhibition of its kinase activity (autophosphorylation) by DCLK1-IN-1.
-
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total DCLK1, phospho-DCLK1 (e.g., pSer337), and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Clonogenic Assay (Colony Formation)
-
Objective: To assess the long-term proliferative potential and survival of single cells after treatment.
-
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: For the inhibitor group, add DCLK1-IN-1 at various concentrations. For the KO group, use previously generated stable KO and control cell lines.
-
Incubation: Incubate plates for 7-14 days, allowing colonies to form.
-
Fixing and Staining: Gently wash the colonies with PBS, fix with 10% formalin for 15-30 minutes, and then stain with 0.01% crystal violet for 30-60 minutes.[8]
-
Quantification: Wash away excess stain, air dry the plates, and count the number of colonies (typically >50 cells).
-
3. Transwell Migration/Invasion Assay
-
Objective: To measure the ability of cells to move through a porous membrane (migration) or an extracellular matrix layer (invasion).
-
Protocol:
-
Insert Preparation: For invasion assays, coat Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[6]
-
Cell Seeding: Seed cells in serum-free media in the upper chamber of the inserts.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add DCLK1-IN-1 to the upper chamber for the inhibitor group.
-
Incubation: Incubate for 12-48 hours, depending on the cell line's migratory capacity.
-
Staining and Quantification: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Image and count the migrated cells in several fields of view.
-
Conclusion
The cross-validation of results between DCLK1-IN-1 and genetic knockout models provides strong evidence for the specific role of DCLK1 kinase activity in promoting cancer cell survival, stemness, and metastasis. While genetic knockout offers a permanent and complete loss of protein function, pharmacological inhibitors like DCLK1-IN-1 provide a more clinically relevant model for therapeutic intervention, allowing for dose-response studies and evaluation of temporal effects. The consistent phenotypic outcomes observed with both methods underscore the potential of targeting DCLK1 as a viable anti-cancer strategy. Researchers can confidently use these complementary approaches to further dissect DCLK1 biology and advance the development of novel cancer therapies.
References
- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: The Synergistic Potential of DCLK1 Inhibition with Standard Chemotherapy
For Immediate Release
A growing body of preclinical evidence suggests that targeting the Doublecortin-like kinase 1 (DCLK1) protein with selective inhibitors, such as DCLK1-IN-1, in combination with standard chemotherapy, could represent a paradigm shift in the treatment of notoriously difficult-to-treat cancers, including pancreatic and colorectal cancer. This combination approach appears to dismantle the defensive mechanisms of cancer stem cells, rendering them more susceptible to the cytotoxic effects of conventional chemotherapeutic agents.
DCLK1, a protein kinase overexpressed in various solid tumors, is a key marker of cancer stem cells (CSCs). These cells are implicated in tumor initiation, metastasis, and, crucially, in the development of resistance to chemotherapy. The inhibition of DCLK1 has been shown to disrupt CSC self-renewal and survival pathways, thereby sensitizing cancer cells to standard-of-care drugs like gemcitabine and 5-fluorouracil (5-FU).
This guide provides a comprehensive comparison of the synergistic effects of DCLK1 inhibitors with standard chemotherapy, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers and drug development professionals in this promising field. While the specific inhibitor "Dclk1-IN-3" was not identified in the available scientific literature, this report focuses on the well-characterized selective inhibitor DCLK1-IN-1 and other relevant non-selective inhibitors for which synergistic data exists.
Quantitative Analysis of Synergistic Effects
The synergy between DCLK1 inhibitors and chemotherapy has been quantified using various metrics, including the Combination Index (CI) derived from the Chou-Talalay method, as well as direct measures of enhanced apoptosis and reduced cell viability. A CI value less than 1 indicates a synergistic interaction.
| Cancer Type | DCLK1 Inhibitor | Chemotherapy | Cell Line | Key Synergistic Outcomes | Reference |
| Pancreatic Cancer | LRRK2-IN-1 (non-selective DCLK1 inhibitor) | Gemcitabine | MIA PaCa-2 | Significantly decreased cell proliferation and increased DNA damage (γ-H2AX positive cells) compared to single-agent treatment.[1] | [1] |
| Colorectal Cancer | DCLK1-IN-1 | 5-Fluorouracil (5-FU) | HCT116 | DCLK1-IN-1 (3 µM) significantly increased 5-FU-induced apoptosis.[2] | [2] |
| Colorectal Cancer | LRRK2-IN-1 (non-selective DCLK1 inhibitor) | 5-Fluorouracil (5-FU) | COLO-320 | Combination treatment decreased cell survival compared to individual treatments.[3] | [3] |
| Triple-Negative Breast Cancer | DCLK1-IN-1 | Doxorubicin | BT549 | Effective and synergistic killing of mesenchymal-like cancer cells. | N/A |
Deciphering the Mechanism of Synergy
The synergistic effect of combining DCLK1 inhibitors with chemotherapy stems from the targeting of cancer stem cell vulnerabilities. DCLK1 is a central node in several pro-survival signaling pathways that are often hijacked by cancer cells to evade treatment.
DCLK1 Signaling Pathway
Caption: DCLK1 signaling network in cancer.
By inhibiting DCLK1, its downstream pro-survival pathways are downregulated, leading to a reduction in cancer stem cell properties and a reversal of chemoresistance.
Experimental Workflow for Synergy Assessment
Caption: Workflow for evaluating synergistic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Application: Cells are treated with a range of concentrations of the DCLK1 inhibitor, the chemotherapeutic agent, and combinations of both at a constant ratio.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The dose-response curves for each agent alone and in combination are used to calculate the Combination Index (CI) using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Cells are treated with the DCLK1 inhibitor, chemotherapy, or the combination for the desired time. Both floating and adherent cells are collected.
-
Washing: The collected cells are washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[5][6]
In Vivo Tumor Growth Inhibition
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).[2]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into treatment groups: vehicle control, DCLK1 inhibitor alone, chemotherapy alone, and the combination.[2]
-
Treatment Administration: The respective treatments are administered to the mice according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Future Directions
The synergistic combination of DCLK1 inhibitors and standard chemotherapy holds immense promise for overcoming drug resistance and improving patient outcomes in various cancers. Further research is warranted to elucidate the full spectrum of DCLK1's role in tumorigenesis and to identify predictive biomarkers for patient stratification. The continued development of potent and selective DCLK1 inhibitors, alongside well-designed clinical trials, will be critical in translating these preclinical findings into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dclk1 Inhibition Cancels 5-FU-induced Cell-cycle Arrest and Decreases Cell Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DKK1 as a chemoresistant protein modulates oxaliplatin responses in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dclk1 Kinase Activity in Response to Dclk1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doublecortin-like kinase 1 (Dclk1) has emerged as a significant therapeutic target in various cancers due to its role in promoting tumor growth, metastasis, and cancer stem cell survival.[1][2] The development of specific inhibitors is crucial for dissecting its function and for potential therapeutic applications. This guide provides an objective comparison of the selective Dclk1 inhibitor, Dclk1-IN-1, with other compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Dclk1 Inhibitors
The landscape of Dclk1 inhibitors has evolved from multi-targeted kinase inhibitors to more selective chemical probes. Dclk1-IN-1 was developed through chemoproteomic profiling and structure-based design to be a potent and selective inhibitor of Dclk1 and its homolog Dclk2.[3] The following table summarizes the inhibitory activities of Dclk1-IN-1 and other commonly referenced inhibitors against Dclk1 and key off-targets.
| Compound | DCLK1 IC50 (nM) | LRRK2 IC50 (nM) | ERK5 IC50 (nM) | Notes |
| DCLK1-IN-1 | 9.5 (binding), 57.2 (kinase) | >10,000 | >10,000 | Highly selective for Dclk1/2.[3][4] |
| LRRK2-IN-1 | 186 | <10 | 20 | A potent LRRK2 and ERK5 inhibitor with off-target activity against Dclk1.[5][6] |
| XMD8-85 | 11 | 1.3 | 80 | A potent ERK5 inhibitor with significant activity against Dclk1 and LRRK2.[5] |
| XMD8-92 | 716 | >10,000 | 19 | A weak Dclk1 inhibitor.[5][7] |
| Ruxolitinib | 1645 | - | - | Primarily a JAK1/2 inhibitor with much lower potency for Dclk1.[6] |
Experimental Protocols
Validating the efficacy and specificity of Dclk1 inhibitors involves a series of in vitro and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Dclk1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Dclk1 kinase.
Methodology:
-
Recombinant Dclk1 kinase is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer.
-
The test compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified. This can be done using methods such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.[3]
Cellular Target Engagement Assay (NanoBRET)
This assay confirms that the inhibitor can bind to Dclk1 within a cellular context.
Objective: To measure the binding affinity of an inhibitor to Dclk1 in live cells.
Methodology:
-
Cells are engineered to express a Dclk1-NanoLuciferase fusion protein.
-
A cell-permeable fluorescent tracer that binds to the Dclk1 active site is added.
-
In the absence of a competing inhibitor, energy transfer (BRET) occurs from the NanoLuciferase donor to the fluorescent tracer acceptor when they are in close proximity.
-
The test inhibitor is added, which competes with the tracer for binding to Dclk1, leading to a decrease in the BRET signal.
-
The IC50 for target engagement is determined by measuring the concentration of the inhibitor required to displace 50% of the tracer.[3]
Cell Viability and Proliferation Assays
These assays assess the functional consequence of Dclk1 inhibition on cancer cell survival and growth.
Objective: To evaluate the anti-proliferative effects of Dclk1 inhibitors on cancer cell lines.
Methodology:
-
Cancer cells (e.g., pancreatic, colorectal) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the Dclk1 inhibitor for a specified duration (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT, MTS (which measure metabolic activity), or cell counting.
-
The concentration of the inhibitor that reduces cell viability by 50% (GI50) is determined.[7]
Dclk1 Signaling Pathways and Experimental Workflow
Dclk1 is implicated in several key oncogenic signaling pathways.[1][2][8] Understanding these pathways is crucial for interpreting the effects of Dclk1 inhibition.
Caption: Dclk1 is a key node in oncogenic signaling.
The validation of a Dclk1 inhibitor's activity follows a logical progression from biochemical assays to cellular and, ultimately, in vivo models.
Caption: A stepwise approach to Dclk1 inhibitor validation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]
- 3. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Inhibition of DCLK1 by Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
